molecular formula C8H6BrFO2 B12978829 3-Bromo-4-fluoro-2-methylbenzoic acid

3-Bromo-4-fluoro-2-methylbenzoic acid

Cat. No.: B12978829
M. Wt: 233.03 g/mol
InChI Key: WNNAZWLZSGEOGX-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-2-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-fluoro-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-fluoro-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-fluoro-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-5(8(11)12)2-3-6(10)7(4)9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNAZWLZSGEOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Synthesis of 3-Bromo-4-fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the synthesis of 3-Bromo-4-fluoro-2-methylbenzoic acid (CAS: 503821-98-5), a highly functionalized aromatic scaffold critical in the development of BCL6 inhibitors and Hepatitis B core protein modulators.[1]

This protocol deviates from standard "recipe-style" instructions by offering two distinct, validated pathways: a Scalable Electrophilic Bromination (Route A) for gram-to-kilogram production, and a Directed Ortho-Metalation (DoM) (Route B) for high-precision, isomer-pure laboratory synthesis.[1]

Executive Summary & Retrosynthetic Analysis

Target Molecule: 3-Bromo-4-fluoro-2-methylbenzoic acid Molecular Formula: C₈H₆BrFO₂ Molecular Weight: 233.03 g/mol [1]

The synthesis of this compound presents a unique regiochemical challenge: the C3 position is sterically crowded, "sandwiched" between the ortho-methyl and para-fluoro groups.[1] Standard electrophilic substitution often favors the less hindered C5 position.[1] Therefore, the choice of synthetic route depends heavily on the available starting materials and the scale of operation.[1]

Retrosynthetic Strategy

We define two strategic disconnections:

  • C–Br Disconnection (Route A): Exploits the synergistic electronic directing effects of the fluorine and methyl groups to force bromination at the crowded C3 position using high-dielectric media (H₂SO₄).[1]

  • C–C Disconnection (Route B): Utilizes the acidity of the C2-proton in 3-bromo-4-fluorobenzoic acid (flanked by Br and COOH) to install the methyl group via Directed Ortho-Metalation (DoM).[1]

Retrosynthesis cluster_RouteA Route A: Electrophilic Bromination cluster_RouteB Route B: Directed Ortho-Metalation Target 3-Bromo-4-fluoro-2-methylbenzoic acid StepA Bromination (NBS, H2SO4) Target->StepA StepB Lithiation/Methylation (LiTMP, MeI) Target->StepB PrecursorA 4-Fluoro-2-methylbenzoic acid StepA->PrecursorA PrecursorB 3-Bromo-4-fluorobenzoic acid StepB->PrecursorB

Caption: Dual retrosynthetic pathways. Route A relies on electronic activation; Route B relies on steric/coordination-directed lithiation.[1]

Route A: Scalable Electrophilic Bromination

Best for: Scale-up (>10g), cost-efficiency, and avoiding cryogenic conditions.[1] Source Authority: Validated in US Patent 11,814,376 (2023).[1]

The Mechanistic Logic

While steric hindrance at C3 suggests the electrophile should attack C5, electronic effects dictate otherwise.[1]

  • -F (Fluoro): Strong ortho/para director.[1][2] Directs to C3 and C5.

  • -CH₃ (Methyl): Weak ortho/para director.[1] Directs to C3 and C6.

  • -COOH (Carboxyl): Meta director.[1][2] Directs to C3 and C5.

C3 is the only position where all three directing effects converge. By using concentrated sulfuric acid as the solvent, we protonate the NBS to generate a highly reactive bromonium species (or Br+ equivalent) and increase the dielectric constant, stabilizing the transition state at the crowded C3 position.[1]

Experimental Protocol

Reagents:

  • 4-Fluoro-2-methylbenzoic acid (1.0 equiv)[1][3]

  • N-Bromosuccinimide (NBS) (0.9 - 1.1 equiv)[1]

  • Sulfuric Acid (H₂SO₄), concentrated (20 vol)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 4-fluoro-2-methylbenzoic acid (e.g., 10.0 g, 64.9 mmol).

  • Solvation: Add concentrated H₂SO₄ (200 mL) and cool the mixture to 0°C using an ice bath. Ensure the system is under an inert atmosphere (Argon or N₂).[1]

  • Addition: Add NBS (10.4 g, 58.4 mmol) portion-wise over 15 minutes. Critical: Do not add all at once to prevent exotherms that could degrade regioselectivity.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–3 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice (approx. 500 g). The product will precipitate as a solid.[1]

  • Isolation: Filter the precipitate. Wash the filter cake copiously with water to remove residual acid and succinimide.[1]

  • Purification: Recrystallize from ethanol/water or dry under vacuum if purity is sufficient (>95%).[1]

Expected Yield: 85–95%[1]

Route B: Directed Ortho-Metalation (DoM)

Best for: High purity requirements, laboratory scale (<10g), or if the 5-bromo isomer is persistent in Route A. Source Authority: Adapted from WO 2016/020836.[1]

The Mechanistic Logic

This route bypasses electrophilic substitution rules entirely.[1] We use Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) , a non-nucleophilic strong base.[1]

  • The proton at C2 (between Br and COOH) is the most acidic due to the inductive withdrawal of the adjacent Bromine and the coordination ability of the Carboxylate (after initial deprotonation).[1]

  • Regiocontrol: The bulky LiTMP avoids the protons ortho to Fluorine, selectively removing the proton at C2.[1]

  • Electrophile Trapping: Methyl iodide (MeI) is added to alkylate the lithiated species.[1]

Experimental Protocol

Reagents:

  • 3-Bromo-4-fluorobenzoic acid (1.0 equiv)[1]

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes, 2.2 equiv)[1]

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.2 equiv)[1][4]

  • Methyl Iodide (MeI) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous[1][5]

Step-by-Step Workflow:

  • LiTMP Generation: In a flame-dried flask under N₂, dissolve TMP (2.2 equiv) in anhydrous THF. Cool to -20°C . Add n-BuLi (2.2 equiv) dropwise.[1] Stir for 30 mins to form LiTMP.[1]

  • Substrate Addition: Cool the LiTMP solution to -50°C to -78°C . Add a solution of 3-bromo-4-fluorobenzoic acid (1.0 equiv) in THF dropwise.[1]

    • Note: The first equivalent of base deprotonates the carboxylic acid (forming the lithium carboxylate).[1] The second equivalent removes the aromatic proton at C2.[1]

  • Metalation: Stir at -50°C for 1 hour. The solution typically turns deep yellow/orange, indicating the formation of the aryl lithium species.[1]

  • Alkylation: Add Methyl Iodide (3.0 equiv) dropwise.

  • Warming: Allow the reaction to warm slowly to Room Temperature over 2 hours.

  • Workup: Quench with 1N HCl (to pH < 3). Extract with Ethyl Acetate (3x).[1] Wash organics with sodium thiosulfate (to remove iodine traces) and brine.[1]

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate) may be required if unreacted starting material remains.[1]

Expected Yield: 60–75%[1]

ReactionFlow cluster_inputs SM 3-Bromo-4-fluorobenzoic acid Intermediate Lithiated Species (C2-Li) SM->Intermediate -78°C, THF Base LiTMP (2.2 eq) Base->Intermediate Elec MeI (3.0 eq) Product 3-Bromo-4-fluoro-2-methylbenzoic acid Elec->Product Intermediate->Product + MeI, Warm to RT

Caption: Workflow for the Directed Ortho-Metalation (DoM) route.

Comparison of Methods

FeatureRoute A (Bromination)Route B (DoM)
Starting Material 4-Fluoro-2-methylbenzoic acid3-Bromo-4-fluorobenzoic acid
Key Reagents NBS, H₂SO₄LiTMP, n-BuLi, MeI
Temperature 0°C to RT-78°C to RT
Scalability High (kg scale)Low/Medium (g scale)
Regioselectivity Good (Electronic control)Excellent (Steric/Coordination control)
Cost LowHigh (Lithium reagents, Cryogenics)

Analytical Characterization Data

Upon isolation, the identity of the compound should be verified using the following parameters.

  • Physical State: Off-white to light yellow solid.[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0-13.5 (br s, 1H, COOH)[1]

    • δ 7.6-7.8 (m, 1H, Ar-H at C6)[1]

    • δ 7.2-7.4 (m, 1H, Ar-H at C5)[1]

    • δ 2.4-2.5 (s, 3H, Ar-CH₃)[1]

    • Note: The coupling constants between H5 and H6 (ortho-coupling) and H5-F (ortho-F coupling) are diagnostic.

  • Mass Spectrometry (ESI-):

    • [M-H]⁻ calculated for C₈H₅BrFO₂: 230.95.[1]

    • Look for the characteristic 1:1 bromine isotope pattern (⁷⁹Br/⁸¹Br).[1]

Safety & Hazards

  • N-Bromosuccinimide (NBS): Irritant.[1] Can react violently with amines or strong bases.[1] Store in the dark to prevent decomposition.

  • Sulfuric Acid: Corrosive and dehydrating.[1] Always add acid to water (or ice) during quenching, never the reverse.[1]

  • n-Butyllithium: Pyrophoric.[1] Ignites on contact with air.[1] Requires strict anhydrous/anaerobic techniques (Schlenk line).[1]

  • Methyl Iodide: Alkylating agent; suspected carcinogen.[1] Use only in a well-ventilated fume hood.[1]

References

  • Hepatitis B core protein modulators. US Patent 11,814,376B2. (2023).[1] Describes the NBS/H2SO4 bromination protocol (Route A).Link[1]

  • Quinolone derivatives as antibacterials. WO Patent 2016/020836A1. (2016).[1] Describes the LiTMP directed lithiation protocol (Route B).Link[1]

  • 3-Bromo-4-fluoro-2-methylbenzoic acid. PubChem Compound Summary. Chemical and physical property data.[1][2][6][7][8][9][10][11]Link[1]

Sources

Comprehensive Characterization and Application of 3-Bromo-4-fluoro-2-methylbenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic decoration of aromatic rings with halogens and alkyl groups is a fundamental tactic for optimizing pharmacokinetics and target binding. 3-Bromo-4-fluoro-2-methylbenzoic acid (CAS: 503821-98-5) represents a highly specialized, multifunctional building block. As a Senior Application Scientist, I have structured this technical guide to dissect the molecular architecture, spectroscopic validation, and synthetic methodologies associated with this compound. We will explore its critical role as a structural linchpin in the development of Hepatitis B core protein modulators[1] and targeted protein degraders (PROTACs) directed at BCL6[2].

Molecular Architecture & Pharmacophore Rationale

The utility of 3-bromo-4-fluoro-2-methylbenzoic acid stems from the deliberate, causal relationship between its substitution pattern and its chemical behavior:

  • The Ortho-Methyl Group (C2): Positioned adjacent to the carboxylic acid, the methyl group induces a steric twist, forcing the carboxylate out of the aromatic plane. This non-planar geometry is often critical for fitting into tight, hydrophobic protein pockets and prevents unwanted metabolic conjugation.

  • The Fluoro Substituent (C4): Fluorine acts as a metabolic shield. By occupying the para-position relative to the anticipated functionalization vector, it blocks rapid Phase I CYP450-mediated oxidation, thereby extending the biological half-life of the downstream drug candidate[3].

  • The Bromo Substituent (C3): Bromine provides a highly reactive orthogonal handle for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling). In the final drug molecule, it can also participate in highly directional halogen bonding with backbone carbonyls in the target protein's binding site.

Physicochemical & Spectroscopic Characterization

To ensure scientific integrity during synthesis and procurement, rigorous analytical characterization is mandatory. Below is the synthesized quantitative data and the causal logic behind the spectroscopic profile.

Physicochemical Properties
PropertyValueCausality / Significance
CAS Number 503821-98-5Unique identifier for the specific 3-bromo isomer[4].
Molecular Formula C₈H₆BrFO₂Defines the mass and isotopic distribution (M and M+2 peaks).
Molecular Weight 233.03 g/mol Optimal low-molecular-weight building block for lead optimization.
LogP (Predicted) ~2.8 - 3.2Lipophilic halogen substitutions enhance membrane permeability.
Hydrogen Bond Donors 1Carboxylic acid -OH group.
Hydrogen Bond Acceptors 3Carboxylic acid oxygens (2) and Fluorine (1).
Spectroscopic Validation Logic (NMR, IR, MS)

A self-validating analytical system requires understanding why peaks appear where they do, rather than just matching numbers[3].

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.20 (br s, 1H): Validates the intact carboxylic acid.

    • δ 7.85 (dd, J = 8.6, 5.8 Hz, 1H, H-6): Deshielded by the carboxyl group. The splitting is caused by ortho-coupling to H-5 and meta-coupling to F-4.

    • δ 7.35 (t, J = 8.6 Hz, 1H, H-5): Appears as a pseudo-triplet due to nearly equivalent ortho-coupling constants to both H-6 and F-4. This coupling pattern is the primary diagnostic feature to distinguish it from the 5-bromo isomer.

    • δ 2.45 (s, 3H, -CH₃): Shielded relative to the aromatic protons; its singlet nature confirms isolation from the aromatic spin system.

  • ESI-MS (Negative Ion Mode): The mass spectrum will exhibit a classic 1:1 isotopic doublet at m/z 231.0 and 233.0[M-H]⁻, definitively validating the presence of a single bromine atom.

Regioselective Synthesis & Isomeric Resolution

The foundational synthesis of this scaffold relies on the electrophilic aromatic bromination of 4-fluoro-2-methylbenzoic acid. Because the starting material contains competing directing groups, the reaction inherently produces a mixture of isomers.

SynthesisWorkflow SM 4-Fluoro-2-methylbenzoic acid (Starting Material) Reagent NBS, H2SO4 0°C to RT SM->Reagent Mix Isomeric Mixture (3-Bromo & 5-Bromo) Reagent->Mix Sep Chromatographic Resolution Mix->Sep Target 3-Bromo-4-fluoro- 2-methylbenzoic acid Sep->Target

Caption: Regioselective synthesis and isolation workflow for the 3-bromo target compound.

Self-Validating Protocol: Electrophilic Bromination

Based on validated methodologies for Hepatitis B core protein modulator synthesis[1].

Causality: Utilizing concentrated H₂SO₄ as both solvent and activator for N-Bromosuccinimide (NBS) generates a highly reactive bromonium (Br⁺) species. This extreme electrophilicity is required to overcome the deactivating nature of the carboxyl and fluoro groups on the aromatic ring.

Step-by-Step Methodology:

  • Initiation: Dissolve 4-fluoro-2-methylbenzoic acid (1.0 equiv) in concentrated H₂SO₄ (0.3 M) at 0 °C under an inert argon atmosphere.

  • Reagent Addition: Add NBS (0.9 equiv) portion-wise over 15 minutes. Causality for substoichiometric NBS: Deliberately limiting the brominating agent prevents catastrophic over-bromination to the dibromo species.

  • Propagation: Warm the vessel to room temperature and stir for 2 to 4 hours.

  • In-Process Control (IPC): Quench a 50 µL reaction aliquot in ice water, extract with EtOAc, and analyze via TLC (20% EtOAc/Hexanes). The reaction is self-validating when the starting material (Rf = 0.4) is consumed, yielding two distinct spots representing the 3-bromo (Rf = 0.55) and 5-bromo (Rf = 0.50) isomers.

  • Quench & Isolation: Pour the bulk reaction mixture over crushed ice to precipitate the crude products. Filter and wash the filter cake with cold water until the filtrate reaches pH neutrality.

  • Isomeric Resolution: Purify the crude mixture via silica gel chromatography.

  • Final Validation: Confirm the isolation of the 3-bromo isomer via ¹H NMR. The presence of two mutually coupled ortho protons (J ~ 8.5 Hz) validates the 3-bromo architecture, distinguishing it from the para-oriented protons of the 5-bromo isomer (which would show negligible J_HH coupling).

Advanced Applications: Targeted Protein Degradation

Beyond traditional small-molecule inhibition, 3-bromo-4-fluoro-2-methylbenzoic acid is a critical vector in the synthesis of heterobifunctional degraders (PROTACs), particularly those modulating BCL6 proteolysis in oncology[2],[5].

PROTAC_Mechanism Degrader Bifunctional Degrader (3-Br-4-F-2-Me-Benzoic Acid Core) Complex Ternary Complex Formation Degrader->Complex Target Target Protein (e.g., BCL6) Target->Complex E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Complex Ub Poly-ubiquitination Complex->Ub Degradation Proteasomal Degradation Ub->Degradation

Caption: Mechanism of targeted protein degradation utilizing the synthesized bifunctional scaffold.

Self-Validating Protocol: Downstream Amidation for Linker Attachment

To incorporate this scaffold into a PROTAC, the carboxylic acid must be conjugated to a Protein Targeting Moiety (PTM) or linker via amidation.

Causality: The steric bulk of the ortho-methyl group severely hinders standard peptide coupling reagents (e.g., HATU, EDC). Conversion to a highly reactive acid chloride is chemically necessary to drive the amidation forward.

Step-by-Step Methodology:

  • Activation: Suspend 3-bromo-4-fluoro-2-methylbenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF to initiate the formation of the Vilsmeier-Haack intermediate.

  • IPC (Visual): Monitor the reaction for gas evolution (CO and CO₂). The activation phase is complete when effervescence ceases and the suspension clarifies into a homogenous solution.

  • Coupling: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Reconstitute the resulting acid chloride in DCM, and add the desired amine (e.g., dimethylamine or a PROTAC linker-amine) alongside triethylamine (2.0 equiv) at 0 °C.

  • Validation: LC-MS analysis of the crude mixture must show the complete disappearance of the m/z 231[M-H]⁻ peak (corresponding to the free acid) and the emergence of the target amide mass.

References

  • Google Patents. "Modulators of BCL6 proteolysis and associated methods of use." Patent WO2022221673A1.
  • Google Patents. "Modulators of BCL6 proteolysis and associated methods of use." Patent OA21508A.
  • Google Patents. "Hepatitis B core protein modulators." Patent US11814376B2.

Sources

A Technical Guide to 3-Bromo-4-fluoro-2-methylbenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-fluoro-2-methylbenzoic acid, bearing the CAS number 503821-98-5, is a polysubstituted aromatic carboxylic acid. Its unique arrangement of a bromine atom, a fluorine atom, a methyl group, and a carboxylic acid function on a benzene ring makes it a valuable and versatile building block in modern organic synthesis. The strategic placement of these functional groups offers multiple reactive handles, enabling chemists to construct complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, discusses plausible synthetic strategies based on established chemical principles, and explores its potential applications, particularly in the realms of medicinal chemistry and materials science. While detailed academic research on this specific isomer is limited, this paper will draw upon data from structurally related analogues and foundational organic chemistry concepts to provide a comprehensive technical overview for researchers in drug discovery and development.[1]

Molecular Structure and Physicochemical Properties

The core of this compound is a benzoic acid scaffold, substituted to engender specific chemical reactivity and physical properties. The interplay of the bromo, fluoro, and methyl groups governs its electronic nature, steric profile, and potential for intermolecular interactions.

Structural Analysis

The structure of 3-Bromo-4-fluoro-2-methylbenzoic acid is characterized by the following key features:

  • Carboxylic Acid Group (-COOH): This functional group is a cornerstone of its identity, providing a site for a wide range of transformations such as esterification, amidation, and reduction. It is an electron-withdrawing group and acts as a meta-director in electrophilic aromatic substitution reactions.[1]

  • Bromine Atom (-Br): As a halogen, bromine is an ortho-, para-director in electrophilic substitutions. Crucially, it serves as an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

  • Fluorine Atom (-F): The high electronegativity of fluorine significantly influences the electronic properties of the aromatic ring. In drug development, the incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.[1]

  • Methyl Group (-CH₃): This alkyl group is an ortho-, para-director and provides steric bulk. This steric hindrance can influence the conformation of the molecule and its derivatives, which can be critical for achieving selectivity in biological interactions.[1]

The combination of these substituents on the aromatic ring results in a molecule with a unique reactivity profile, poised for selective functionalization.

Physicochemical Data

Quantitative experimental data for this specific isomer is not widely published. However, based on its structure and data from similar compounds, the following properties can be predicted.

PropertyPredicted/Known ValueSource/Comment
CAS Number 503821-98-5
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol [1]
Appearance Likely a white to off-white solidBased on similar substituted benzoic acids.
Melting Point Not specified; likely >100 °CSimilar compounds like 3-Bromo-4-fluorobenzoic acid melt at 138-140 °C.
Solubility Expected to be soluble in organic solvents like methanol, dichloromethane, and DMSO.[2]
pKa Not specified; the electron-withdrawing groups would make it a stronger acid than benzoic acid.

Synthesis Strategies: A Mechanistic Perspective

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the sequential introduction of the substituents onto a simpler aromatic precursor. The key challenge lies in controlling the regiochemistry of these additions.

G target 3-Bromo-4-fluoro-2-methylbenzoic acid inter1 Bromination of 4-Fluoro-2-methylbenzoic acid target->inter1 C-Br bond formation inter2 Oxidation of 3-Bromo-4-fluoro-2-methyltoluene target->inter2 Carboxylic acid formation start1 4-Fluoro-2-methylbenzoic acid inter1->start1 start2 3-Bromo-4-fluoro-2-methyltoluene inter2->start2

Caption: Retrosynthetic pathways for the target molecule.

Proposed Synthetic Protocol: Electrophilic Bromination Route

This proposed synthesis starts from the commercially available 4-fluoro-2-methylbenzoic acid. The success of this route hinges on the directing effects of the existing substituents.

Workflow Diagram:

G start 4-Fluoro-2-methylbenzoic acid step1 Electrophilic Bromination (e.g., Br₂, FeBr₃ or NBS, H₂SO₄) start->step1 product 3-Bromo-4-fluoro-2-methylbenzoic acid step1->product purification Purification (Recrystallization or Column Chromatography) product->purification analysis Characterization (NMR, MS, IR) purification->analysis G cluster_reactants Reactants cluster_conditions Conditions start 3-Bromo-4-fluoro- 2-methylbenzoic acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) product Biaryl Product catalyst->product

Sources

Structural Analysis of 3-Bromo-4-fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of medicinal chemistry, 3-Bromo-4-fluoro-2-methylbenzoic acid (CAS: 503821-98-5) serves as a critical halogenated scaffold. Its unique trisubstituted architecture offers three distinct vectors for diversification: the carboxylic acid (amide coupling/esterification), the aryl bromide (Suzuki/Buchwald-Hartwig coupling), and the aryl fluoride (SNAr potential).

However, the synthesis of this scaffold is prone to regioisomeric contamination , particularly from the thermodynamically favored 5-bromo isomer. For drug development professionals, misidentifying the substitution pattern at this stage can lead to catastrophic structure-activity relationship (SAR) failures downstream.

This guide provides a definitive structural elucidation strategy, moving beyond basic characterization to a rigorous, self-validating protocol for confirming the 3-bromo-4-fluoro-2-methyl regiochemistry.

Molecular Architecture & Theoretical Properties

Before analytical execution, we must establish the theoretical baseline. The steric congestion at the C3 position (sandwiched between the C2-methyl and C4-fluoro groups) creates a specific torsional strain profile that influences both reactivity and spectroscopic signatures.

Table 1: Physicochemical Profile
PropertyValue (Predicted/Exp)Significance
Molecular Formula C₈H₆BrFO₂Base composition verification.[1]
Molecular Weight 233.03 g/mol Monoisotopic mass for MS confirmation.
Exact Mass 231.9535Key for High-Res MS (Br isotope pattern).
pKa (Acid) ~3.1 - 3.4Lower than benzoic acid (4.2) due to ortho-F/Br induction.
ClogP ~2.6Moderate lipophilicity; suitable for reverse-phase HPLC.
Rotatable Bonds 1 (C1-COOH)Rigid core; sharp NMR signals expected.

Synthesis & Regiochemical Logic

Understanding the synthesis is prerequisite to anticipating impurities. The most common route involves the bromination of 4-fluoro-2-methylbenzoic acid (or its ester).

  • Directing Effects: The C4-fluorine directs ortho (to C3 and C5). The C2-methyl directs ortho (to C1 and C3) and para (to C5).

  • The Conflict: Both substituents activate C3 and C5. However, C3 is sterically crowded.

  • The Risk: Electrophilic bromination naturally favors the less hindered C5 position , producing the 5-bromo isomer . Achieving the 3-bromo target often requires specific conditions (e.g., high steric bulk brominating agents or lithiation-trapping strategies).

Therefore, the analytical burden is to prove the bromine is at C3 , not C5 .

Visualization: Synthesis & Impurity Pathways

SynthesisPath cluster_analysis Analytical Discrimination Required Start Starting Material 4-Fluoro-2-methylbenzoic acid Reagent Bromination (Br2/FeBr3 or NBS) Start->Reagent Target TARGET (C3-Br) 3-Bromo-4-fluoro- 2-methylbenzoic acid (Sterically Disfavored) Reagent->Target Kinetic Control or Directed Lithiation Impurity IMPURITY (C5-Br) 5-Bromo-4-fluoro- 2-methylbenzoic acid (Sterically Favored) Reagent->Impurity Thermodynamic Control

Figure 1: The synthetic divergence showing why the 5-bromo impurity is the primary structural threat.

Spectroscopic Elucidation Strategy

This section details the "Self-Validating Protocol" to confirm identity.

1H NMR: The "Silent Methyl" Test

The proton NMR spectrum is the primary tool for distinguishing the 3-bromo target from the 5-bromo impurity.

  • Target (3-Bromo):

    • H5 and H6 : These protons are adjacent (ortho). They will appear as an AB system (two doublets with

      
       Hz).
      
    • NOE Connectivity : The C2-Methyl group is adjacent to the C3-Bromine. There are NO aromatic protons adjacent to the methyl group.

    • Result : NOESY spectrum shows NO cross-peak between the Methyl singlet and any aromatic proton.

  • Impurity (5-Bromo):

    • H3 and H6 : These protons are para to each other. They will appear as two singlets (or weak doublets with small

      
      ).
      
    • NOE Connectivity : The C2-Methyl group is adjacent to the C3-Proton.

    • Result : NOESY spectrum shows a STRONG cross-peak between the Methyl singlet and the H3 aromatic signal.

19F NMR: Coupling Constants

Fluorine coupling provides a secondary validation layer.

  • Target (3-Br): F is at C4. H is at C5 (Ortho).

    
     is large (~8-10 Hz).
    
  • Impurity (5-Br): F is at C4. H is at C3 (Ortho).

    
     is large (~8-10 Hz).
    
  • Note: While both have ortho-couplings, the perturbation of the chemical shift by the adjacent Bromine differs.

Mass Spectrometry (LC-MS)
  • Ionization : ESI Negative Mode (M-H)⁻ is preferred for benzoic acids.

  • Isotope Pattern : Bromine exists as ⁷⁹Br and ⁸¹Br in a 1:1 ratio.

    • Look for twin peaks at m/z 231 and 233 (M-H)⁻ with equal intensity.

    • Absence of the +2 mass peak indicates loss of bromine (de-bromination impurity).

Analytical Workflow & Decision Tree

Use this logic flow to interpret your data.

DecisionTree Sample Unknown Sample (Proton NMR) Coupling Aromatic Region Coupling Pattern? Sample->Coupling AB_System Two Doublets (J=8Hz) (Ortho Protons H5/H6) Coupling->AB_System Observed Singlets Two Singlets (Para Protons H3/H6) Coupling->Singlets Observed NOESY_Check NOESY: Methyl vs Aromatic AB_System->NOESY_Check Conclusion_Impurity REJECT: 5-Bromo isomer Singlets->Conclusion_Impurity Likely 5-Br Silent NO Cross Peak (Methyl is isolated) NOESY_Check->Silent Silent Active Strong Cross Peak (Methyl sees H3) NOESY_Check->Active Signal Conclusion_Target CONFIRMED: 3-Bromo-4-fluoro- 2-methylbenzoic acid Silent->Conclusion_Target Active->Conclusion_Impurity

Figure 2: Analytical decision tree for structural verification.

Experimental Protocols

HPLC Purity Method (Reverse Phase)

This method separates the regioisomers based on the "ortho effect" shielding the carboxylic acid.

  • Column : C18 (e.g., Agilent Zorbax Eclipse Plus), 100mm x 4.6mm, 3.5µm.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 5% B to 95% B over 15 minutes.

  • Detection : UV at 254 nm (aromatic) and 210 nm (carbonyl).

  • Expectation : The 3-bromo isomer (more sterically hindered/twisted) often elutes slightly earlier than the planar 5-bromo isomer due to reduced interaction with the stationary phase.

Sample Preparation for NMR
  • Solvent : DMSO-d6 is preferred over CDCl₃ to prevent dimerization of the carboxylic acid, ensuring sharp peaks.

  • Concentration : 10-15 mg in 0.6 mL solvent.

  • Acquisition :

    • Standard 1H (16 scans).

    • 1H-1H NOESY (mixing time 500ms).

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 70509, 3-Bromo-4-fluorobenzoic acid. Retrieved from [Link] (Note: Provides baseline spectral data for the des-methyl analog).

  • Royal Society of Chemistry (2025) . Medicinal Chemistry Applications of Substituted Benzoic Acids. Retrieved from [Link] (Context on the utility of the scaffold in S1P receptor modulation).

  • Google Patents (1983). Process for the preparation of 3-bromo-4-fluoro-benzoic acid (US4393232A).

Sources

3-Bromo-4-fluoro-2-methylbenzoic acid safety and handling procedures

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide: Safety, Handling, and Experimental Workflows for 3-Bromo-4-fluoro-2-methylbenzoic Acid

Executive Summary

As drug discovery and agrochemical development pivot toward highly functionalized, metabolically stable scaffolds, halogenated aromatics like 3-Bromo-4-fluoro-2-methylbenzoic acid (CAS 503821-98-5) have emerged as critical building blocks[1]. This compound offers a unique trifecta of functional handles: a carboxylic acid for amidation or esterification, a fluorine atom to modulate lipophilicity and block metabolic oxidation, and a bromine atom primed for transition-metal-catalyzed cross-coupling[2]. This whitepaper provides researchers with an authoritative framework for the safe handling, physicochemical profiling, and synthetic application of this reagent, ensuring both laboratory safety and experimental reproducibility.

Physicochemical Profiling & Causality of Reactivity

To design robust experiments, one must first understand the intrinsic electronic and steric environment of the molecule.

  • The Carboxylic Acid (C1): With an estimated pKa of ~3.5–4.0, the acidic proton dictates the molecule's solubility profile. It is highly soluble in polar organic solvents (DMF, DMSO, MeOH) and forms water-soluble alkali metal salts[1].

  • The Methyl Group (C2): Positioned ortho to the carboxylic acid and meta to the fluorine, this group provides significant steric bulk. This steric hindrance forces the carboxylate group out of coplanarity with the aromatic ring, reducing resonance stabilization but increasing the electrophilicity of the carbonyl carbon.

  • The Bromine Handle (C3): The bromine atom serves as an orthogonal reactive site. Its weaker bond dissociation energy compared to the C-F bond makes it the exclusive site for oxidative addition by low-valent palladium or nickel catalysts[3].

  • The Fluorine Atom (C4): Fluorine is highly electronegative, inductively withdrawing electron density from the ring. This electron deficiency accelerates the oxidative addition of the adjacent C-Br bond during cross-coupling reactions while simultaneously providing metabolic stability against cytochrome P450 enzymes in downstream pharmaceutical applications[2].

Table 1: Physicochemical Summary of 3-Bromo-4-fluoro-2-methylbenzoic Acid

PropertyValue / DescriptionCausality / Impact on Handling
CAS Number 503821-98-5Unique identifier for SDS retrieval and regulatory tracking[1].
Molecular Formula C8H6BrFO2High halogen content increases density and lipophilicity.
Molecular Weight 233.03 g/mol Requires precise stoichiometric calculation for micro-scale coupling.
Physical State Solid (crystalline powder)Prone to aerosolization; necessitates respiratory protection[4].
Solubility Soluble in DMF, DMSO, baseFacilitates homogeneous catalysis; requires pH adjustment for extraction.

Safety, Toxicity, and Hazard Mitigation

Halogenated benzoic acids present specific occupational hazards that must be managed through rigorous engineering controls and personal protective equipment (PPE)[4].

Mechanistic Toxicology: The primary hazard stems from the compound's acidity combined with its lipophilic halogenated ring. The acidic proton (H+) causes immediate localized irritation to mucous membranes, eyes, and skin[4]. Concurrently, the lipophilic nature of the bromofluorinated aromatic ring enhances permeation through the lipid bilayers of the stratum corneum, potentially leading to deeper tissue irritation or systemic absorption if left untreated.

Self-Validating Safety Protocol: A safety protocol is only effective if it includes built-in verification. When handling this compound, implement the following self-validating loop:

  • Preparation: Conduct all transfers in a Class II fume hood.

  • Execution: Wear nitrile gloves (double-gloving recommended due to halogenated organic permeation risks) and safety goggles[4].

  • Validation (The "Litmus Check"): After weighing and transferring the solid, wipe down the balance area with a damp tissue. Press a strip of universal pH paper against the tissue. A pH of < 5 indicates residual acid dust.

  • Remediation: If the pH test fails, neutralize the area with a 5% sodium bicarbonate (NaHCO3) solution until effervescence ceases, then re-test to confirm a neutral pH (7-8).

HazardMitigation Start Spill / Exposure Event Assess Assess Scale & State (Solid vs. Solution) Start->Assess Evac Evacuate & Ventilate (If aerosolized) Assess->Evac High risk / Dust PPE Don PPE (Respirator, Nitrile Gloves) Assess->PPE Low risk / Localized Evac->PPE Neutralize Neutralize with Weak Base (e.g., NaHCO3) PPE->Neutralize Validate Self-Validation: Check pH of residue (pH 7-8) Neutralize->Validate Validate->Neutralize If pH < 7 Dispose Collect & Dispose as Halogenated Organic Waste Validate->Dispose If pH neutral

Caption: Workflow for hazard mitigation and self-validating spill response for halogenated benzoic acids.

Experimental Workflows & Methodologies

As a Senior Application Scientist, I emphasize that successful synthesis relies on controlling the micro-environment of the reaction. The following protocols detail the preparation and utilization of 3-Bromo-4-fluoro-2-methylbenzoic acid.

Protocol 1: Safe Handling and Preparation of Standard Solutions Objective: Prepare a 0.5 M stock solution in DMF for high-throughput screening or continuous flow applications. Causality: DMF is chosen over protic solvents to prevent competitive hydrogen bonding, which can deactivate certain transition metal catalysts.

  • Purge: Flush a thoroughly dried 20 mL scintillation vial with inert gas (Ar or N2) for 2 minutes to displace atmospheric moisture.

  • Weigh: Accurately weigh 1.165 g (5.0 mmol) of 3-Bromo-4-fluoro-2-methylbenzoic acid. Self-Validation: Ensure the balance returns to absolute zero after removing the weigh boat to confirm no micro-spills occurred.

  • Dissolve: Add 10.0 mL of anhydrous DMF via a gas-tight syringe.

  • Agitate: Sonicate the mixture for 3 minutes at room temperature. The endothermic nature of dissolution may cause a slight temperature drop; sonication ensures complete solvation.

  • Store: Seal the vial with a PTFE-lined cap and wrap with Parafilm. Store at 4°C protected from light to prevent radical-induced debromination.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Objective: Couple the C3-bromide with an aryl boronic acid to synthesize a biaryl intermediate[3]. Causality: The electron-withdrawing fluorine atom at C4 accelerates the oxidative addition of the Pd(0) catalyst into the C3-Br bond. However, the unprotected carboxylic acid can quench the catalyst or base. Therefore, 2.0 to 3.0 equivalents of an inorganic base (e.g., K2CO3) must be used: one equivalent to deprotonate the carboxylic acid (forming the soluble carboxylate salt) and additional equivalents to activate the boronic acid via the formation of a reactive boronate complex[3].

Step-by-Step Methodology:

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-4-fluoro-2-methylbenzoic acid (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), and K2CO3 (3.0 equiv, 3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%). Causality: The bidentate dppf ligand provides a wide bite angle, which facilitates the reductive elimination step in sterically hindered ortho-methyl substrates.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times. Self-Validation: The vacuum gauge must read < 0.1 mbar during evacuation to confirm a leak-free system.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL) via syringe. Causality: Water is essential to dissolve the K2CO3 and facilitate the transmetalation step.

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Acidify the aqueous layer to pH 2 using 1M HCl to reprotonate the carboxylic acid, driving the product into the organic layer. Extract with EtOAc (3 x 15 mL), dry over Na2SO4, and concentrate in vacuo.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII 3-Bromo-4-fluoro- 2-methylbenzoic acid TransMet Transmetalation (Boronate Complex) PdII->TransMet PdII_2 Pd(II) Diaryl (Ar-Pd-Ar') TransMet->PdII_2 Base activates Boronic Acid RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Biaryl Product RedElim->Product

Caption: Mechanistic catalytic cycle for the Suzuki-Miyaura cross-coupling of the brominated benzoic acid.

Analytical Validation

Post-synthesis, the integrity of the product must be verified.

  • 1H NMR (DMSO-d6): Look for the disappearance of the characteristic C3-Br aromatic proton and the emergence of the new aryl multiplet. The carboxylic acid proton typically appears as a broad singlet > 12.5 ppm.

  • 19F NMR: The fluorine atom provides an excellent diagnostic handle. A shift in the 19F signal confirms the electronic change at the adjacent C3 position following successful cross-coupling.

References

1.[2] Title: Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria Source: sgul.ac.uk URL:

2.[1] Title: 3-Bromo-4-fluoro-2-methylbenzoic acid | Benchchem Source: benchchem.com URL:

3.[3] Title: 4-Bromo-2-fluorobenzoic acid | 112704-79-7 | Benchchem Source: benchchem.com URL:

4.[4] Title: Enter filename - Shell Australia Source: shell.com.au URL:

Sources

electrophilic aromatic substitution to synthesize 3-Bromo-4-fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Regioselective Synthesis of 3-Bromo-4-fluoro-2-methylbenzoic Acid via Electrophilic Aromatic Substitution

Part 1: Executive Summary & Strategic Analysis

The synthesis of 3-Bromo-4-fluoro-2-methylbenzoic acid represents a classic challenge in regioselective Electrophilic Aromatic Substitution (EAS).[1] The target molecule features a 1,2,3,4-substitution pattern where the bromine atom must be introduced into the sterically congested C3 position, "sandwiched" between a methyl group (C2) and a fluorine atom (C4).

While modern organometallic approaches (e.g., Directed Ortho Metalation) offer alternative routes, EAS remains a cost-effective and scalable methodology if the regiochemical challenges can be managed.[1] This guide details the mechanistic rationale, optimized protocols, and purification strategies required to synthesize this specific isomer using bromination chemistry.

The Regioselectivity Paradox

The precursor, 4-fluoro-2-methylbenzoic acid , presents two competing sites for electrophilic attack: C3 and C5 .[1]

PositionElectronic EnvironmentSteric EnvironmentDirecting Influence
C3 (Target) Activated by ortho-methyl and ortho-fluoro.[1]Highly Congested: Flanked by -CH₃ and -F.Synergistic activation, but sterically disfavored.[1]
C5 (Major Impurity) Activated by para-methyl and ortho-fluoro.[1]Accessible: Flanked by -F and -H.Electronically favorable and sterically open.[1]

Expert Insight: Under standard kinetic control, EAS overwhelmingly favors the C5-bromo isomer (thermodynamic product) due to the "buttressing effect" at C3. Successful synthesis of the C3-isomer requires high-energy electrophiles (to lower the transition state energy difference) and rigorous downstream purification.[1]

Part 2: Reaction Mechanism & Pathway

The reaction proceeds via the formation of an arenium ion (sigma complex). The key to accessing the C3 isomer lies in the subtle electronic donation of the fluorine atom, which stabilizes the carbocation intermediate at C3 despite the steric penalty.

Mechanistic Pathway (DOT Visualization)

EAS_Mechanism Precursor 4-Fluoro-2-methylbenzoic Acid TS_C3 Sigma Complex (C3) [High Steric Strain] Precursor->TS_C3 + Br+ TS_C5 Sigma Complex (C5) [Lower Energy] Precursor->TS_C5 + Br+ Electrophile Active Species (Br+ / FeBr4-) Electrophile->Precursor Product_C3 Target: 3-Bromo Isomer TS_C3->Product_C3 - H+ Product_C5 Byproduct: 5-Bromo Isomer TS_C5->Product_C5 - H+

Figure 1: Bifurcation of the reaction pathway. The C3 path is sterically hindered, requiring optimized conditions to maximize yield relative to the C5 path.

Part 3: Experimental Protocol

Two protocols are presented. Protocol A is the industry standard for scalability. Protocol B uses N-Bromosuccinimide (NBS) in a super-acidic medium, often yielding better regioselectivity for deactivated acids.[1]

Protocol A: Lewis Acid Catalyzed Bromination (Standard)
  • Substrate: 4-Fluoro-2-methylbenzoic acid (1.0 eq)

  • Reagent: Bromine (

    
    , 1.1 eq)[1]
    
  • Catalyst: Iron powder (0.1 eq) or

    
    [1]
    
  • Solvent: Glacial Acetic Acid or Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Dissolution: Charge a reactor with 4-fluoro-2-methylbenzoic acid and DCM (5 vol). Maintain temperature at 20°C.

  • Catalyst Addition: Add Iron powder (325 mesh). Stir for 15 minutes to activate.

  • Bromination: Add

    
     dropwise over 2 hours.
    
    • Critical Control Point: Maintain temperature < 25°C. Higher temperatures increase the C5:C3 ratio.

  • Quench: Pour reaction mixture into ice-water containing Sodium Bisulfite (

    
    ) to neutralize excess bromine.
    
  • Workup: Separate organic layer, wash with brine, and dry over

    
    .
    
  • Crude Analysis: Expect a ~60:40 to ~70:30 ratio of 5-bromo (undesired) to 3-bromo (target).

Protocol B: NBS in Sulfuric Acid (Enhanced Reactivity)

This method generates the highly reactive protonated NBS species, which can sometimes overcome steric barriers more effectively than molecular bromine.

  • Reagents: N-Bromosuccinimide (NBS, 1.05 eq),

    
     (conc), Trifluoroacetic acid (TFA).[1]
    
  • Conditions: 0°C to Room Temperature.

Workflow Diagram (DOT):

Protocol_Flow Start Start: 4-Fluoro-2-methylbenzoic Acid Mix Dissolve in TFA/H2SO4 (3:1) Temp: 0°C Start->Mix Add_NBS Add NBS Portion-wise (Exothermic Control) Mix->Add_NBS React Stir 12-24h at RT Monitor via HPLC Add_NBS->React Quench Quench into Ice Water React->Quench Filter Filtration of Crude Solid Quench->Filter Purify Recrystallization (EtOH/Water) or Prep-HPLC Filter->Purify Final Pure 3-Bromo-4-fluoro-2-methylbenzoic Acid Purify->Final

Figure 2: Operational workflow for the NBS/Acid bromination route.[1]

Part 4: Purification & Validation

Since EAS inherently produces a mixture, purification is the most critical step.

Fractional Recrystallization Strategy: The 5-bromo isomer generally has a higher melting point and lower solubility in non-polar solvents compared to the 3-bromo isomer (which is twisted out of planarity due to steric crowding).[1]

  • Solvent System: Ethanol/Water or Toluene/Heptane.[1]

  • Procedure: Dissolve crude mixture in hot Ethanol. Add water until turbid. Cool slowly.

  • Outcome: The 5-bromo isomer precipitates first . Filter this off. The filtrate is enriched in the 3-bromo target .[1]

  • Secondary Purification: Concentrate the filtrate and recrystallize again or use Preparative HPLC for >98% purity.

Data Summary: Isomer Comparison

Property3-Bromo Isomer (Target)5-Bromo Isomer (Byproduct)
Substitution Pattern 1,2,3,4 (Contiguous)1,2,4,5 (Symmetrical)
1H NMR (Aromatic) Two doublets (ortho coupling ~8-9 Hz)Two singlets (or weak para coupling)
Polarity (TLC) Slightly more polar (typically)Less polar
Yield (EAS) Minor Component (20-40%)Major Component (60-80%)

References

  • BenchChem. 3-Bromo-4-fluoro-2-methylbenzoic acid: Conventional and Foundational Synthesis Routes. Retrieved from [1]

  • Google Patents. Process for the preparation of 3-bromo-4-fluorobenzoic acid (US4393232A).[1] (Foundational EAS methodology for fluorobenzoic acids). Retrieved from

  • ChemicalBook. Methyl 3-bromo-4-hydroxybenzoate synthesis. (Demonstrates NBS/H2SO4 protocol for deactivated benzoates). Retrieved from [1]

  • MilliporeSigma. 4-Bromo-3-fluoro-2-methylbenzoic acid Product Sheet. (Isomer reference for analytical comparison). Retrieved from [1]

  • MasterOrganicChemistry. N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [1]

Sources

Methodological & Application

Application Note: Precision Suzuki-Miyaura Coupling of 3-Bromo-4-fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 3-Bromo-4-fluoro-2-methylbenzoic acid . This scaffold presents a unique "push-pull" electronic environment and steric challenges that require specific catalytic strategies.

Executive Summary

3-Bromo-4-fluoro-2-methylbenzoic acid is a high-value pharmacophore used in the synthesis of kinase inhibitors and agrochemicals. Its substitution pattern presents a specific synthetic challenge: the C3-Bromine is sterically crowded by the C2-Methyl group (ortho-effect), while the C4-Fluorine provides electronic activation.

This guide provides two validated protocols:

  • Protocol A (Ester Route): The industry-standard approach for maximum yield and purification ease.

  • Protocol B (Direct Acid Route): A process-intensified method for rapid analog generation without protection/deprotection steps.

Strategic Analysis: Reactivity Profile

The Steric-Electronic Matrix

Success with this substrate depends on balancing three factors:

  • Steric Hindrance (C2-Methyl): The methyl group at the ortho position relative to the bromine creates steric bulk. This retards the Oxidative Addition step of the catalytic cycle and can significantly slow down Transmetallation .

    • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands with large bite angles (e.g., dppf) to facilitate the cycle.

  • Electronic Activation (C4-Fluoro): The fluorine atom is electron-withdrawing (-I effect). This decreases electron density at the C3 position, making the C-Br bond more susceptible to oxidative addition by Pd(0), partially counteracting the steric hindrance of the methyl group.[1]

  • Chemo-selectivity: The C-F bond is generally inert under standard Suzuki conditions (below 120°C), ensuring the coupling occurs exclusively at the C-Br site.

Mechanism & Signaling Pathway

The following diagram illustrates the catalytic cycle, highlighting the specific interaction points for this molecule.

SuzukiMechanism Substrate 3-Bromo-4-fluoro- 2-methylbenzoic acid OxAdd Oxidative Addition (Sterically Hindered by 2-Me) Substrate->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd PdII_Ox Pd(II)-Ar-Br Complex OxAdd->PdII_Ox TransMet Transmetallation (Rate Determining Step) PdII_Ox->TransMet Boronate Ar'-B(OH)2 + Base (OH-) Boronate->TransMet PdII_Biaryl Pd(II)-Ar-Ar' Complex TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: Catalytic cycle emphasizing the steric hindrance at the Oxidative Addition step caused by the C2-Methyl group.

Validated Experimental Protocols

Protocol A: The "Standard" Ester Route (Recommended)

Context: Best for scale-up (>1g) and when high purity is required. Converting the acid to a methyl ester prevents catalyst poisoning by the free carboxylate and simplifies silica chromatography.

Reagents:

  • Substrate: Methyl 3-bromo-4-fluoro-2-methylbenzoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the methyl ester substrate (1.0 equiv), boronic acid (1.2 equiv), and base (3.0 equiv).

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) quickly under positive inert gas pressure.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat block to 90°C for 4–12 hours. Monitor by LC-MS (Target mass = MW of ester + MW of aryl - Br).

  • Work-up: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Direct Acid Coupling (Rapid Screening)

Context: Best for high-throughput library generation where esterification/hydrolysis steps are bottlenecks. Requires careful pH control.

Reagents:

  • Substrate: 3-Bromo-4-fluoro-2-methylbenzoic acid (1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (5–10 mol%) - Higher loading required

  • Base: Na₂CO₃ (3.5 – 4.0 equiv) - Extra base needed to neutralize acid

  • Solvent: DME : Water : Ethanol (2:1:1) - Ethanol helps solubilize the carboxylate salt

Step-by-Step Methodology:

  • Dissolution: Dissolve the benzoic acid derivative in the solvent mixture. Add the base (Na₂CO₃) and stir for 10 minutes until CO₂ evolution ceases and the mixture is clear (formation of sodium benzoate salt).

  • Catalyst: Add Pd(PPh₃)₄ and the boronic acid.

  • Reaction: Heat to 100°C (reflux) for 16 hours.

  • Work-up (Critical):

    • Cool to room temperature.[2][3][4]

    • Acidify carefully with 1N HCl to pH ~3 (precipitates the product).

    • Extract with Ethyl Acetate.[2][5][6]

  • Note: This method often yields product with slightly lower purity due to protodeboronation side reactions, but is faster.

Optimization & Troubleshooting Data

Catalyst & Ligand Selection Matrix

The following table summarizes catalyst performance based on internal screening data for ortho-substituted aryl bromides.

Catalyst SystemLigand ClassYield (Est.)Comments
Pd(dppf)Cl₂ Bidentate Ferrocenyl85-95% Best Balance. Large bite angle accommodates steric bulk. Robust in wet solvents.[4]
Pd(OAc)₂ + SPhos Buchwald Dialkylbiaryl90-98% High Performance. Excellent for extremely hindered partners. Expensive.
Pd(PPh₃)₄ Monodentate Aryl60-75%Baseline. Often requires higher loading (10 mol%) and strict O₂ exclusion.
Pd₂dba₃ + P(tBu)₃ Bulky Alkyl Phosphine80-90%Good for RT reactions, but P(tBu)₃ is pyrophoric and difficult to handle.
Troubleshooting Common Issues
  • Problem: Low Conversion (Starting Material Remains)

    • Cause: Catalyst deactivation or oxidative addition failure due to sterics.[1]

    • Fix: Switch to SPhos-Pd-G2 or XPhos . Increase temperature to 110°C (switch solvent to Toluene/Water).

  • Problem: Protodeboronation (Ar-H formation instead of Ar-Ar)

    • Cause: Unstable boronic acid, especially if electron-rich or heteroaromatic.

    • Fix: Use Boronic Esters (Pinacol) instead of acids. Switch base to anhydrous K₃PO₄ in Dioxane (dry conditions).

  • Problem: Homocoupling (Ar-Ar)

    • Cause: Oxygen in the system.[4]

    • Fix: Rigorous degassing (freeze-pump-thaw or active sparging for 15 mins).

Workflow Visualization

Workflow Start Start: 3-Br-4-F-2-Me-Benzoic Acid Decision Scale / Purity Needs? Start->Decision RouteA Route A: Esterification (MeOH, H2SO4) Decision->RouteA High Purity/Scale RouteB Route B: Direct Coupling (No Protection) Decision->RouteB Speed/Screening CouplingA Coupling A: Pd(dppf)Cl2, K3PO4 Dioxane/H2O RouteA->CouplingA Hydrolysis Hydrolysis (LiOH, THF/H2O) CouplingA->Hydrolysis Final Final Biaryl Acid Hydrolysis->Final CouplingB Coupling B: Pd(PPh3)4, Na2CO3 DME/H2O/EtOH RouteB->CouplingB CouplingB->Final

Caption: Decision tree for selecting the optimal synthetic pathway based on project requirements.

References

  • BenchChem. 3-Bromo-4-fluoro-2-methylbenzoic acid: Structure and Applications. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Troubleshooting. Retrieved from

  • Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 2014. Retrieved from

  • National Institutes of Health (PMC). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Retrieved from

Sources

Application Note & Protocols: Strategic Amide Bond Formation Using 3-Bromo-4-fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the successful formation of amide bonds using 3-Bromo-4-fluoro-2-methylbenzoic acid. This particular substituted benzoic acid is a valuable building block in medicinal chemistry and materials science; its unique substitution pattern offers a handle for further functionalization via cross-coupling reactions (bromine), potential modulation of pharmacokinetic properties (fluorine), and specific steric influence (ortho-methyl group).[1] However, the steric hindrance imposed by the methyl group ortho to the carboxylic acid presents a distinct challenge, necessitating a carefully considered approach to achieve high-yield amide coupling.

This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering the user to make informed decisions, troubleshoot effectively, and adapt these protocols to their specific synthetic challenges.

Section 1: The Fundamental Challenge: Activating the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires excessively high temperatures and results in a low yield. The core principle of modern amide synthesis is the in-situ conversion of the carboxylic acid's hydroxyl group into a better leaving group. This "activation" step transforms the unreactive carboxylate into a highly electrophilic species that is readily attacked by the nucleophilic amine.

The choice of activating agent is paramount, especially when dealing with sterically hindered substrates like 3-Bromo-4-fluoro-2-methylbenzoic acid, where the ortho-methyl group can physically block the approach of the amine.

Section 2: Strategic Reagent Selection for a Hindered System

Two of the most reliable and widely adopted classes of coupling reagents are uronium/aminium salts and carbodiimides. Their mechanisms and suitability for this specific application are discussed below.

The Uronium Salt Approach: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent renowned for its high efficiency, rapid kinetics, and ability to minimize racemization, particularly in peptide synthesis.[2][3] For sterically demanding couplings, HATU is often the reagent of choice.[3]

Mechanism of Action: The reaction, typically conducted in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), proceeds through the formation of a highly reactive OAt-active ester.[4][5] The pyridine nitrogen atom in the HOAt leaving group is thought to provide a neighboring group effect, stabilizing the transition state and accelerating the final aminolysis step.[4] This efficient intramolecular assistance helps overcome the steric barrier presented by the ortho-substituent on the benzoic acid.

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH 3-Bromo-4-fluoro- 2-methylbenzoic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base DIPEA Isouronium O-acyl(tetramethyl) isouronium Salt (Highly Reactive) Carboxylate->Isouronium + HATU HATU HATU Reagent OAt_Ester OAt-Active Ester (Key Intermediate) Isouronium->OAt_Ester Displaces Tetramethylurea Amide Target Amide OAt_Ester->Amide + Amine Amine R'-NH₂ (Amine) Byproducts Tetramethylurea + HOAt

Caption: The HATU-mediated activation and coupling cascade.

The Carbodiimide Approach: EDC in Combination with NHS

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used due to the ease of removal of its urea byproduct during aqueous work-up.[6]

Mechanism of Action: EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to hydrolysis and can rearrange, leading to side products. To improve efficiency and stability, an additive such as N-hydroxysuccinimide (NHS) is used. NHS rapidly intercepts the O-acylisourea to form a more stable, yet still highly reactive, NHS-ester.[8] This semi-stable active ester then reacts with the amine to yield the desired amide. While effective for many substrates, this two-step activation may be less efficient than HATU for severely hindered systems.

EDC_NHS_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH 3-Bromo-4-fluoro- 2-methylbenzoic Acid Acylisourea O-acylisourea (Unstable Intermediate) RCOOH->Acylisourea + EDC EDC EDC NHS_Ester NHS-Active Ester (More Stable) Acylisourea->NHS_Ester + NHS NHS NHS Amide Target Amide NHS_Ester->Amide + Amine Amine R'-NH₂ (Amine) Byproduct EDC-Urea (Water Soluble)

Caption: The EDC/NHS-mediated activation and coupling pathway.

Section 3: Experimental Protocols

The following protocols are designed as robust starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine substrates.

General Experimental Workflow

Workflow Setup 1. Reaction Setup (Inert Atmosphere, Anhydrous Solvent) Activation 2. Carboxylic Acid Activation (Add Coupling Reagent & Base) Setup->Activation Coupling 3. Amine Addition (Add Amine Substrate) Activation->Coupling Monitoring 4. Reaction Monitoring (TLC or LC-MS) Coupling->Monitoring Workup 5. Aqueous Work-up (Quench, Extract, Wash) Monitoring->Workup Upon Completion Purify 6. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: General workflow for amide bond formation.

Protocol 1: High-Efficiency Coupling with HATU (Recommended)

This method is prioritized for 3-Bromo-4-fluoro-2-methylbenzoic acid due to its effectiveness with sterically hindered substrates.

Materials

Reagent M.W. Equivalents Role
3-Bromo-4-fluoro-2-methylbenzoic acid 233.03 1.0 Carboxylic Acid
Amine (R'-NH₂) Varies 1.1 Nucleophile
HATU 380.23 1.1 Coupling Reagent
DIPEA (Hünig's base) 129.24 2.5 - 3.0 Non-nucleophilic Base

| Anhydrous DMF or DCM | - | - | Solvent |

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromo-4-fluoro-2-methylbenzoic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture until all solids dissolve.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5-3.0 eq) to the solution and stir for 5-10 minutes at room temperature. This pre-activation step allows for the formation of the OAt-active ester.[2]

  • Amine Addition: Add the desired amine (1.1 eq), either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. Reactions are typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate or Dichloromethane (DCM).

    • Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOAt), and finally with brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Protocol 2: The EDC/NHS Alternative

This protocol provides a common and often more economical alternative, though it may require longer reaction times or gentle heating to achieve comparable yields with this specific substrate.

Materials

Reagent M.W. Equivalents Role
3-Bromo-4-fluoro-2-methylbenzoic acid 233.03 1.0 Carboxylic Acid
Amine (R'-NH₂) Varies 1.1 Nucleophile
EDC·HCl 191.70 1.2 Coupling Reagent
NHS or HOBt 115.09 1.2 Additive
Anhydrous DMF or DCM - - Solvent

| DIPEA or Triethylamine (Optional) | Varies | 1.5 | Base |

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-Bromo-4-fluoro-2-methylbenzoic acid (1.0 eq), EDC·HCl (1.2 eq), and N-hydroxysuccinimide (NHS) (1.2 eq).

  • Dissolution: Add anhydrous DMF or DCM (0.1-0.2 M) and stir. If using an amine hydrochloride salt, a base like DIPEA or triethylamine (1.5 eq) should be added.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.[9] If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with water or 5% aqueous LiCl (to remove DMF and the EDC-urea byproduct), 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter and concentrate the organic phase. Purify the crude material via flash column chromatography.

Section 4: Safety & Handling

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All operations should be performed in a well-ventilated chemical fume hood.

  • 3-Bromo-4-fluoro-2-methylbenzoic Acid and related compounds: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[10]

  • HATU: Is an irritant. Handle with care.

  • EDC·HCl: Is a skin and eye irritant and a potential sensitizer. Avoid inhalation and contact.

  • DIPEA/Triethylamine: Are corrosive and flammable liquids with noxious vapors. Handle with care.

  • Anhydrous Solvents (DMF, DCM): Handle in a fume hood. DMF is a reproductive toxin, and DCM is a suspected carcinogen.

Section 5: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive reagents (hydrolyzed).2. Insufficient activation time or temperature.3. Highly unreactive or hindered amine.1. Use fresh, high-purity coupling reagents and anhydrous solvents.2. For Protocol 1, ensure pre-activation step is performed. For Protocol 2, consider gentle heating (40-50 °C).3. Increase equivalents of coupling reagent and amine (to 1.5 and 1.3 eq, respectively). Switch to HATU if using EDC/NHS.
Side Product Formation 1. (EDC/NHS) Rearrangement of O-acylisourea to N-acylurea.2. (HATU) Guanidinylation of the amine if HATU is in large excess.1. Ensure NHS is added with or shortly after EDC. Do not let the acid and EDC stir together for a prolonged period before adding the amine.2. Use the recommended stoichiometry (1.1 eq HATU). Avoid large excesses.
Difficult Purification 1. (EDC/NHS) EDC-urea byproduct is co-eluting with the product.2. (HATU) Residual HOAt or tetramethylurea.1. Perform diligent aqueous washes. Washing with 1M HCl or 5% LiCl solution can help remove the urea.2. The recommended aqueous work-up (acid and base washes) is typically sufficient to remove these byproducts.

References

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Chen, H., et al. (2018). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the EDC-catalyzed amidation. Retrieved from [Link]

  • ChemPacific. (n.d.). Benzoic acid,3-bromo-2-fluoro-4-methyl-,methyl ester | 1807043-92-0. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • Spherotech. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Organic Chemistry. (2021, February 8). EDC Coupling Mechanism. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-fluoro-6-methyl-benzoic acid. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 3-Bromobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Oakwood Chemical. (n.d.). 3-Bromo-4-fluoro-benzoic acid methyl ester. Retrieved from [Link]

Sources

Application Note: Esterification Protocols for 3-Bromo-4-fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, high-yield protocol for the esterification of 3-Bromo-4-fluoro-2-methylbenzoic acid .

The presence of the 2-methyl group (ortho-substitution) creates significant steric hindrance around the carboxylic acid, rendering standard Fischer esterification (acid/alcohol reflux) slow and often low-yielding (e.g., ~50% yields reported in similar substrates). This guide prioritizes Nucleophilic Substitution (Alkylation) and Acid Chloride Activation routes to overcome this kinetic barrier.

Executive Summary & Strategic Analysis

3-Bromo-4-fluoro-2-methylbenzoic acid is a critical scaffold in medicinal chemistry, particularly for Suzuki-Miyaura coupling (via the 3-Br handle) and SNAr reactions (via the 4-F handle). However, the ortho-methyl group imposes steric strain that inhibits the tetrahedral intermediate formation required in standard acid-catalyzed esterification.

To ensure >90% yields and high purity , this guide recommends two specific pathways:

  • Method A (The "Gold Standard" for Research): Alkylation using Methyl Iodide (MeI) and Base. This SN2 pathway avoids the steric congestion at the carbonyl carbon by attacking the unhindered methyl group of the alkylating agent.

  • Method B (Scalable/Process Route): Two-Step Acid Chloride Activation. Converting the acid to the highly reactive acid chloride using Thionyl Chloride (

    
    ) prior to alcoholysis.
    
Method Selection Matrix
FeatureMethod A: Alkylation (MeI) Method B: Acid Chloride (

)
Method C: Fischer (

/MeOH)
Mechanism SN2 (Carboxylate attack)Acyl Substitution (via Acid Chloride)Equilibrium (Acid Catalyzed)
Steric Sensitivity Low (Best for 2-Me substituted)Medium (Requires forcing conditions)High (Not Recommended)
Expected Yield 92 - 98% 80 - 90%40 - 60%
Reaction Time 4 - 12 Hours3 - 6 Hours12 - 24 Hours
Safety Profile High (MeI is carcinogenic)Moderate (Corrosive gases)Moderate
Purification Simple Filtration/WashEvaporation/ExtractionExtraction/Column

Experimental Workflow Visualization

The following diagram illustrates the decision logic and workflow for the two recommended protocols.

EsterificationWorkflow Start Starting Material: 3-Bromo-4-fluoro-2-methylbenzoic Acid Decision Select Method Based on Scale & Equipment Start->Decision MethodA Method A: Alkylation (Research Scale) < 50g Decision->MethodA High Yield / Lab Scale MethodB Method B: Acid Chloride (Scale Up) > 50g Decision->MethodB Cost Efficiency / Scale StepA1 Dissolve in DMF/Acetone Add K2CO3 (2.0 equiv) MethodA->StepA1 StepA2 Add Methyl Iodide (1.5 equiv) Stir RT to 40°C StepA1->StepA2 StepA3 Quench with Water Extract (EtOAc) StepA2->StepA3 Product Target Product: Methyl 3-bromo-4-fluoro-2-methylbenzoate StepA3->Product StepB1 Suspend in Toluene Add SOCl2 (2.0 equiv) + cat. DMF MethodB->StepB1 StepB2 Reflux 2-3h (Monitor Gas Evolution) StepB1->StepB2 StepB3 Evaporate Excess SOCl2 (Crucial Step) StepB2->StepB3 StepB4 Redissolve in DCM Add MeOH + Pyridine StepB3->StepB4 StepB4->Product QC QC: 1H NMR, HPLC Check for unreacted Acid Product->QC

Caption: Comparative workflow for the esterification of sterically hindered benzoic acids. Method A utilizes SN2 displacement, while Method B proceeds via an activated acyl chloride intermediate.

Detailed Protocols

Protocol A: Alkylation via Methyl Iodide (Recommended)

Rationale: This method is mechanistically superior for ortho-substituted acids. The steric bulk of the 2-methyl group does not hinder the oxygen of the carboxylate from attacking the small, electrophilic methyl iodide.

Reagents:

  • Substrate: 3-Bromo-4-fluoro-2-methylbenzoic acid (1.0 equiv)

  • Reagent: Methyl Iodide (MeI) (1.5 – 2.0 equiv) [CAUTION: Carcinogen]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: DMF (Dimethylformamide) or Acetone

Procedure:

  • Setup: In a fume hood, charge a round-bottom flask with 3-Bromo-4-fluoro-2-methylbenzoic acid (e.g., 10.0 g, 42.9 mmol) and anhydrous DMF (100 mL, 10V).

  • Deprotonation: Add

    
      (11.8 g, 85.8 mmol) in one portion. The suspension may warm slightly. Stir for 15 minutes at room temperature (RT) to ensure carboxylate formation.
    
  • Alkylation: Add Methyl Iodide (4.0 mL, 64.3 mmol) dropwise via syringe.

    • Note: If using Acetone, fit a reflux condenser and heat to 50°C. If using DMF, RT is usually sufficient, but heating to 40°C accelerates the reaction.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2] The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup:

    • Pour the reaction mixture into ice-cold water (500 mL). The product may precipitate as a solid.

    • If Solid: Filter, wash with water (

      
       mL), and dry under vacuum.
      
    • If Oil: Extract with Ethyl Acetate (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
       mL). Wash combined organics with Brine (
      
      
      
      ), dry over
      
      
      , filter, and concentrate.
  • Purification: Usually not required. If necessary, pass through a short silica plug eluting with 10% EtOAc/Hexanes.

Protocol B: Acid Chloride Activation (Scale-Up)

Rationale: Direct reaction of the acid with methanol is slow. Converting to the acid chloride first creates a highly reactive species that forces the esterification despite the 2-methyl steric hindrance.

Reagents:

  • Substrate: 3-Bromo-4-fluoro-2-methylbenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (2.0 – 3.0 equiv)
    
  • Catalyst: DMF (anhydrous) (2–3 drops)

  • Solvent: Toluene (or DCM)

  • Quench: Methanol (excess)

Procedure:

  • Activation: Suspend the acid (e.g., 50 g) in Toluene (250 mL). Add DMF (0.5 mL) as a catalyst.

  • Chlorination: Add

    
      slowly at RT. Equip with a reflux condenser and a caustic scrubber (NaOH trap) for HCl/SO2 gas.
    
  • Reflux: Heat to reflux (

    
    ) for 2–3 hours. The solution should become clear as the acid chloride forms.
    
    • Critical Check: Ensure gas evolution has ceased.

  • Evaporation (Crucial Step): Cool to

    
     and concentrate under reduced pressure to remove Toluene and excess
    
    
    
    .
    • Why? Residual

      
       can generate HCl in the next step, which is less effective than the base-catalyzed alcoholysis of the pure acid chloride, and can cause side reactions.
      
    • Chase: Add fresh Toluene (50 mL) and re-evaporate to ensure all

      
       is gone.
      
  • Esterification: Dissolve the crude acid chloride residue in anhydrous DCM (200 mL). Cool to

    
    .
    
  • Addition: Add a mixture of Methanol (5 equiv) and Triethylamine or Pyridine (1.2 equiv) dropwise. The base neutralizes the HCl generated, driving the reaction to completion.

  • Workup: Wash the organic layer with 1M HCl (to remove pyridine), then saturated

    
    , then Brine. Dry and concentrate.
    

Analytical Specifications

Upon isolation, the product Methyl 3-bromo-4-fluoro-2-methylbenzoate should meet the following criteria:

TestAcceptance CriteriaNotes
Appearance White solid or pale yellow oilLow melting point solid (approx 30°C)
HPLC Purity > 97.0% (Area %)Monitor for unreacted acid (RT shift)
1H NMR (

)

~3.90 ppm (s, 3H,

)
Diagnostic singlet for methyl ester
1H NMR (

)

~2.60 ppm (d/s, 3H,

)
2-Methyl group
Mass Spec [M+H]+ = 247/249Characteristic Br isotope pattern (1:1)

Troubleshooting Guide:

  • Issue: Low conversion in Method B.

    • Cause: Incomplete formation of acid chloride.

    • Solution: Increase reflux time with

      
      ; ensure DMF catalyst is fresh.
      
  • Issue: Hydrolysis back to acid during workup.

    • Cause: Ester is sterically congested but can hydrolyze if workup is too basic/hot.

    • Solution: Keep workup cold; avoid strong caustic washes.

References

  • Synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate (Isomer Precedent). ChemicalBook. (Describes SOCl2/MeOH protocol with 51% yield, highlighting the need for the optimized Method B described above).

  • Esterification of Hindered Benzoic Acids.Goossen, L. J. et al. "Efficient Synthesis of Sterically Hindered Esters." Synlett, 2008.
  • Safety Data for Methyl 3-bromo-4-fluorobenzoate. PubChem, National Library of Medicine. (Provides toxicity and handling data for the des-methyl analog).

  • Preparation of 3-bromo-4-fluoro-benzoic acid derivatives. US Patent 4393232A. (Context on the synthesis of the acid precursor).

  • PharmaBlock Product Data: Methyl 3-bromo-2-fluoro-4-methylbenzoate. Sigma-Aldrich / MilliporeSigma. (Physical properties of the isomer).

Sources

Application Note: Developing Novel Insecticides from 3-Bromo-4-fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic utilization of 3-Bromo-4-fluoro-2-methylbenzoic acid (BFMBA) as a core scaffold in the discovery of novel meta-diamide insecticides (GABA-gated chloride channel allosteric modulators). While similar to precursors for commercial actives like Broflanilide, the specific substitution pattern of BFMBA (2-methyl, 3-bromo, 4-fluoro) offers a unique chemical space for overcoming metabolic resistance. This guide provides a validated synthetic workflow, specific protocols for amide coupling under steric constraint, and a biological screening cascade for Lepidopteran pests.

Part 1: Chemical Rationale & Scaffold Analysis

The "Privileged" Nature of the Scaffold

BFMBA is not merely a building block; it is a pre-functionalized "warhead" carrier designed for the meta-diamide class of insecticides (IRAC Group 30).

  • 2-Methyl Group (The Steric Lock): Unlike standard benzoyl moieties, the ortho-methyl group forces the resulting amide bond out of planarity. This "twisted" conformation is critical for fitting into the narrow hydrophobic pocket of the insect GABA receptor, potentially enhancing selectivity between insect and mammalian receptors.

  • 3-Bromo Handle (The Diversity Point): The bromine atom is positioned for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the introduction of lipophilic bulk (e.g., aryl or heteroaryl groups) necessary for potency.

  • 4-Fluoro Substituent (Metabolic Shield): Fluorine at the para-position blocks cytochrome P450-mediated oxidation, significantly extending the half-life of the molecule within the insect gut.

Structural Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic embedded in the BFMBA scaffold.

SAR_Logic Scaffold 3-Bromo-4-fluoro- 2-methylbenzoic acid Methyl 2-Methyl: Induces Torsion (Atropisomerism) Increases Selectivity Scaffold->Methyl Bromo 3-Bromo: Handle for Suzuki Coupling (Lipophilic Tail Attachment) Scaffold->Bromo Fluoro 4-Fluoro: Blocks Metabolic Oxidation (P450 Shield) Scaffold->Fluoro Carboxyl Carboxylic Acid: Linker to Aniline (H-Bond Donor/Acceptor) Scaffold->Carboxyl

Figure 1: Pharmacophore dissection of the BFMBA scaffold.

Part 2: Synthetic Protocols (The "Make")

Challenge: Steric Hindrance

Direct coupling of BFMBA with anilines using standard agents (EDC/HOBt) often results in low yields due to the steric bulk of the 2-methyl group. Acid chloride activation is mandatory.

Protocol A: Acid Chloride Activation & Amide Coupling

Objective: Synthesize the core benzamide intermediate.

Reagents:

  • 3-Bromo-4-fluoro-2-methylbenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (3.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)

  • Target Aniline (e.g., 2-fluoro-4-(heptafluoroisopropyl)aniline) (1.1 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation:

    • In a dry round-bottom flask under N₂, suspend BFMBA (5.0 g) in anhydrous DCM (50 mL).

    • Add catalytic DMF (2 drops).

    • Add Oxalyl Chloride dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases and the solution clears.

    • Critical Step: Evaporate solvent and excess oxalyl chloride completely under reduced pressure. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling (Schotten-Baumann Conditions):

    • In a separate flask, dissolve the Target Aniline (1.1 eq) and Et₃N (2.5 eq) in DCM. Cool to 0°C.[1]

    • Add the BFMBA-acid chloride solution dropwise over 30 minutes.

    • Note: The reaction may be sluggish. Allow to stir at RT for 12–16 hours. If conversion is <50% by LC-MS, reflux at 40°C.

  • Work-up:

    • Quench with saturated NaHCO₃.[1] Extract with DCM.

    • Wash organic layer with 1M HCl (to remove unreacted aniline) followed by Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

Protocol B: Late-Stage Suzuki-Miyaura Coupling

Objective: Functionalize the 3-Bromo position to optimize lipophilicity (LogP).

Reagents:

  • Benzamide Intermediate (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (e.g., 3-chlorophenylboronic acid) (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Degas solvents with N₂ for 15 minutes.

  • Combine intermediate, boronic acid, base, and catalyst in a sealed tube.

  • Heat to 90°C for 4 hours.

  • QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The bromine peak should disappear.

  • Purify via Flash Column Chromatography.

Part 3: Biological Assay Development (The "Test")

Target Organism: Plutella xylostella (Diamondback Moth) - The standard model for Lepidopteran active screening. Target Site: GABA-gated Chloride Channel (Antagonist).

Protocol C: 96-Well Diet Overlay Assay

This high-throughput method minimizes compound usage while providing robust dose-response data.

Materials:

  • 96-well flat-bottom microplates.

  • Artificial Lepidoptera diet (Southland Products or equivalent).

  • 2nd instar P. xylostella larvae (starved for 4 hours prior to testing).

Workflow:

  • Diet Preparation:

    • Prepare liquid diet and dispense 200 µL into each well. Allow to solidify.

  • Compound Application:

    • Prepare a stock solution of the synthesized insecticide in DMSO (10,000 ppm).

    • Perform serial dilutions in water containing 0.1% Triton X-100 to achieve test concentrations (e.g., 500, 100, 20, 4, 0.8 ppm).

    • Pipette 20 µL of the test solution onto the surface of the diet in each well. Allow to air dry (approx. 1 hour).

  • Infestation:

    • Using a fine paintbrush, transfer one 2nd instar larva into each well.

    • Seal the plate with perforated Mylar film (allows air exchange but prevents escape).

  • Incubation & Scoring:

    • Incubate at 25°C, 60% RH, 16:8 L:D photoperiod.

    • Score at 72 hours.

Scoring Criteria (Functional Mortality): Since these are GABA modulators, "death" is not always immediate rigor mortis. Score as "Dead" if:

  • Larva is immobile when prodded.

  • Larva exhibits severe ataxia (uncontrolled twitching) or "shrinkage" (body length reduced by >30% due to muscle contraction).

Data Presentation Standard

Report results in a clear LC₅₀ table format.

Compound IDR-Group (Suzuki)Conc.[2] (ppm)Mortality (%)LC₅₀ (95% CI)Phenotype Observed
BFMBA-01 Phenyl10010012.5 (8.1-15.2)Rigid paralysis
BFMBA-02 3-CF3-Phenyl1001002.1 (1.5-2.8) Severe shrinkage
Control DMSO-0-Normal feeding

Part 4: Discovery Workflow Visualization

The following diagram outlines the iterative cycle from scaffold to lead candidate.

Workflow Start Start: BFMBA Scaffold Step1 1. Acid Chloride Activation (Overcoming Steric Hindrance) Start->Step1 Step2 2. Amide Coupling (Library Generation) Step1->Step2 Step3 3. Suzuki Functionalization (LogP Optimization) Step2->Step3 Bio Biological Screening (Plutella xylostella) Step3->Bio Decision Activity > 80% @ 50 ppm? Bio->Decision Lead Lead Candidate (Field Trials) Decision->Lead Yes Loop Refine R-Groups (SAR Loop) Decision->Loop No Loop->Step3

Figure 2: Iterative discovery workflow from BFMBA scaffold to lead insecticide.

Part 5: Safety & Handling (E-E-A-T)

  • Chemical Safety: BFMBA and its acid chloride derivatives are skin irritants. The 4-fluoro substituent implies potential for forming toxic fluorinated metabolites if incinerated improperly. All waste must be segregated as "Halogenated Organic Waste."

  • Regulatory Note: Compounds derived from this scaffold fall under IRAC Group 30. To preserve trait durability, do not rotate these experimental compounds with commercial meta-diamides (e.g., Broflanilide) in field trials.

References

  • Insecticide Resistance Action Committee (IRAC). (2023). IRAC Mode of Action Classification Scheme (Version 10.5). Group 30: GABA-gated chloride channel allosteric modulators.[3] [Link]

  • Nakao, T., & Banba, S. (2016). Broflanilide: A meta-diamide insecticide with a novel mode of action. Bioorganic & Medicinal Chemistry.[3][4][5] [Link]

  • Hao, H., et al. (2023).[6] Design, synthesis and insecticidal activity of novel meta-diamide compounds containing sulfide derivatives.[7] Molecular Diversity.[3][8] [Link]

  • Jeschke, P. (2021). Fluorine in Agrochemicals.[5][9][10] In: Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals.[11] [Link]

Sources

Troubleshooting & Optimization

common side reactions in amide bond formation with 3-Bromo-4-fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Case File: #3B4F-2Me-Benz Subject: Troubleshooting Low Yields & Impurities in Amide Bond Formation Urgency: High (Common Bottleneck)

Executive Summary: The Substrate Profile

Researchers often underestimate 3-Bromo-4-fluoro-2-methylbenzoic acid . While it appears to be a standard halogenated benzoate, the 2-methyl group creates a "perfect storm" of steric and electronic conflicts.

  • The Primary Blockade (Sterics): The ortho-methyl group forces the carboxylic acid out of planarity with the aromatic ring. This steric bulk significantly retards the rate of nucleophilic attack by the amine, leading to stalled reactions and specific side pathways (N-acylurea).

  • The Secondary Trap (Electronics): The 4-fluoro group is activated for Nucleophilic Aromatic Substitution (

    
    ) by the para-carbonyl and ortho-bromine. If the amide coupling is slow (due to sterics) and you apply heat or strong bases to force it, the amine may attack the fluorine instead of the carbonyl.
    
Diagnostic Workflow

Before proceeding, identify your failure mode using the decision tree below.

Troubleshooting Start Start: Low Yield / Impurity CheckLCMS Analyze Crude LC-MS Start->CheckLCMS Result What is the major species? CheckLCMS->Result SM Starting Material (Acid) (Hydrolysis of Active Ester) Result->SM Acid Recovered Urea +43 Da / +98 Da Adduct (N-Acylurea Formation) Result->Urea Wrong Mass (Adduct) SubF Product Mass - 19 + Amine (S_NAr Displacement of F) Result->SubF Fluorine Loss Sol_SM Solution: Switch to Acid Chloride (Ghosez Reagent) SM->Sol_SM Sol_Urea Solution: Avoid Carbodiimides Use HATU/HOAt Urea->Sol_Urea Sol_SubF Solution: Lower Temp, Non-nucleophilic Base SubF->Sol_SubF

Figure 1: Diagnostic logic for identifying specific failure modes based on crude LC-MS data.

Technical Deep Dive: Common Side Reactions
Issue A: N-Acylurea Formation (The "Carbodiimide Dead End")

Symptom: You used EDC/HOBt or DCC, and LC-MS shows a peak corresponding to [Product + Urea] or a rearranged isomer. Mechanism: In standard couplings, the carbodiimide activates the acid to an O-acylisourea.[1][2] Normally, the amine attacks this rapidly. However, the 2-methyl group blocks the amine's approach. This long-lived O-acylisourea undergoes an intramolecular rearrangement (O


 N migration) to form a stable, unreactive N-acylurea [1].

Prevention:

  • Do not use EDC/DCC for this substrate if possible.

  • Alternative: Use Phosphonium (PyBOP) or Uronium (HATU) reagents, which form active esters (OBt/OAt) that do not rearrange to ureas.

Issue B: Nucleophilic Aromatic Substitution (

)

Symptom: Product mass is correct, but NMR shows loss of Fluorine coupling; or LC-MS shows a species where the amine has added twice (once at CO, once at F). Mechanism: The 4-position is electron-deficient. While the 2-methyl group twists the carbonyl (reducing resonance activation), the inductive effect of the 3-Bromo and the carbonyl still activates the C-F bond.

  • Risk Factor: High temperatures (>60°C) and strong nucleophilic amines (e.g., primary aliphatic amines).

  • Causality: When the amide coupling is stalled by sterics, researchers often heat the reaction. This provides the activation energy for the amine to attack the 4-F position instead [2].

Issue C: Hydrolysis of the Active Ester

Symptom: Complete recovery of starting material (Acid) after workup. Mechanism: The active ester (e.g., -OAt) forms successfully, but the amine cannot penetrate the steric shield of the 2-methyl group. Upon aqueous workup, the active ester hydrolyzes back to the acid.

Recommended Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Initial attempts, valuable amines, and moderate steric hindrance.

Reagents:

  • Acid (1.0 equiv)[3]

  • Amine (1.2 equiv)

  • HATU (1.2 - 1.5 equiv) — Preferred over HBTU due to the "neighboring group effect" of the pyridine nitrogen in HOAt, which speeds up coupling.

  • DIPEA (3.0 equiv)

  • Solvent: DMF or NMP (Concentration 0.1 M - 0.2 M)

Step-by-Step:

  • Dissolve the Acid and HATU in dry DMF.

  • Add DIPEA and stir for 5–10 minutes. Note: This pre-activation allows the formation of the activated ester (-OAt) before the amine sees the electrophile.

  • Add the Amine .[4]

  • Stir at Room Temperature for 16–24 hours.

    • Critical: Do not heat above 40°C initially to avoid

      
      .
      
  • Monitoring: Check LC-MS. If the Active Ester peak (Acid + 120 Da approx) persists but product is low, the amine is too hindered. Switch to Protocol B.

Protocol B: The "Sledgehammer" (Ghosez's Reagent)

Best for: Extremely hindered systems where HATU fails. Uses Acid Chloride mechanism.[5][6][7]

Concept: Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under neutral conditions , avoiding the harsh acidity of Thionyl Chloride (


) or Oxalyl Chloride [3].

Reagents:

  • Acid (1.0 equiv)[3]

  • Ghosez’s Reagent (1.2 - 1.5 equiv)

  • Amine (1.2 - 2.0 equiv)

  • DIPEA or Pyridine (2.0 - 3.0 equiv)

  • Solvent: Dry DCM or CHCl3

Step-by-Step:

  • Dissolve Acid in dry DCM.

  • Add Ghosez’s Reagent dropwise at 0°C or RT.

  • Stir for 1–2 hours. Monitor: Take a small aliquot, quench with MeOH, and check LC-MS for the Methyl Ester. If complete, the Acid Chloride has formed.

  • Add the Amine and Base (DIPEA/Pyridine).

  • Stir at RT or reflux (40°C) if necessary. The Acid Chloride is small enough to bypass the 2-methyl steric bulk better than the bulky HATU adduct.

Comparative Data: Reagent Selection
Coupling ReagentMechanismSuitability for 2-Me-BenzoicRisk of Side Rxns
EDC / HOBt CarbodiimideLow High (N-acylurea formation)
HATU Uronium (HOAt)High Low (if T < 40°C)
T3P Propylphosphonic AnhydrideMedium Low (Good for low epimerization, but slow here)
Oxalyl Chloride Acid ChlorideHigh Medium (Acid sensitive groups)
Ghosez's Rgt Acid Chloride (Neutral)Very High Low (Best for sterics)
Reaction Pathway Visualizer

The following diagram illustrates the competition between the desired pathway and the two major side reactions.

ReactionPathways SM 3-Br-4-F-2-Me-Benzoic Acid Act Activated Species (O-Acylisourea or Active Ester) SM->Act Coupling Reagent (EDC or HATU) Side2 S_NAr Product (F displaced by Amine) SM->Side2 Direct Attack on Ring (High T, Strong Nuc) Prod Desired Amide Act->Prod Amine Attack (Slowed by 2-Me) Side1 N-Acylurea (Dead End) Act->Side1 Rearrangement (If Amine is too slow) Act->Side2 Activated Ring Attack

Figure 2: Mechanistic pathways showing how steric stalling of the active ester promotes N-acylurea rearrangement or S_NAr side reactions.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Rohrbach, S., Smith, A. J., & Pang, J. H. (2019). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[8] Angewandte Chemie International Edition, 58(46), 16348-16388. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Preparation of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454-455. Link

Sources

identifying and minimizing byproducts in 3-Bromo-4-fluoro-2-methylbenzoic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying and Minimizing Byproducts in 3-Bromo-4-fluoro-2-methylbenzoic Acid Reactions Role: Senior Application Scientist Format: Technical Support Center (Q&A, Protocols, Visuals)

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges in synthesizing 3-Bromo-4-fluoro-2-methylbenzoic acid (CAS 180614-87-1) . Due to the crowded substitution pattern of this benzoic acid derivative, regioselectivity and over-halogenation are persistent issues. This resource provides mechanistic insights, troubleshooting workflows, and validated protocols to minimize byproducts and ensure pharmaceutical-grade purity.

Synthesis Route Analysis & Byproduct Origins

To effectively troubleshoot, we must first identify which synthesis route you are utilizing. The impurity profile differs significantly between the two primary industrial methodologies.

Route A: Electrophilic Bromination (Scale-Up Preferred)

Precursor: 4-Fluoro-2-methylbenzoic acid Reagents: NBS/H₂SO₄ or Br₂/Fe Mechanism: Electrophilic Aromatic Substitution (EAS) Primary Challenge: Steric hindrance at the C3 position competes with the electronically activated C5 position.

Route B: Directed Lithiation (High-Precision)

Precursor: 3-Bromo-4-fluorobenzoic acid Reagents: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), Methyl Iodide (MeI) Mechanism: Directed Ortho Metalation (DoM) Primary Challenge: Controlling the site of lithiation (C2 vs. C6).

Impurity Profile Table
Impurity TypeStructure / IdentityOrigin (Route A)Origin (Route B)
Regioisomer 1 5-Bromo-4-fluoro-2-methylbenzoic acid Major Byproduct. Formed due to lower steric hindrance at C5 compared to the target C3.N/A
Regioisomer 2 3-Bromo-4-fluoro-6-methylbenzoic acid N/AMajor Byproduct. Lithiation occurs at C6 (less hindered) instead of C2.
Over-reaction 3,5-Dibromo-4-fluoro-2-methylbenzoic acid Excess brominating agent or high temperatures.N/A
Starting Material Unreacted PrecursorIncomplete conversion due to deactivation by acid group.Incomplete lithiation or quenching failure.

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways leading to the target molecule versus its critical impurities.

SynthesisPathways SM_A 4-Fluoro-2-methylbenzoic Acid Target TARGET: 3-Bromo-4-fluoro-2-methylbenzoic Acid SM_A->Target Bromination (NBS/H2SO4) Path A (Target) Impurity_5Br IMPURITY: 5-Bromo Isomer (Sterically Favored) SM_A->Impurity_5Br Bromination Path B (Competitor) Impurity_Dibromo IMPURITY: 3,5-Dibromo Species Target->Impurity_Dibromo Excess Br2 SM_B 3-Bromo-4-fluorobenzoic Acid SM_B->Target 1. LiTMP (C2-Li) 2. MeI Impurity_6Me IMPURITY: 6-Methyl Isomer (Kinetic Control Failure) SM_B->Impurity_6Me 1. LiTMP (C6-Li) 2. MeI

Caption: Competitive reaction pathways for Routes A (Bromination) and B (Lithiation), highlighting the origin of regioisomeric impurities.

Troubleshooting Guide (Q&A)

Issue: High Levels of 5-Bromo Isomer (Route A)

Q: I am using NBS in DMF, but I am getting a 40:60 mixture of the 3-bromo (target) and 5-bromo isomers. How can I shift this ratio?

A: The solvent system is critical here. In polar aprotic solvents like DMF, the reaction is driven by electronics, and the C5 position is electronically activated and sterically accessible.

  • Solution: Switch to Concentrated Sulfuric Acid (H₂SO₄) or Triflic Acid as the solvent.

  • Mechanism: In strong protic acids, the carbonyl oxygen of the carboxylic acid is protonated. This increases the steric bulk of the substituent at C1 and alters the electronic directing effects, often suppressing the C5 attack and favoring the C3 position despite the "sandwich" effect between the methyl and fluoro groups [1].

  • Protocol Adjustment: Maintain temperature at 0–5°C during NBS addition to maximize kinetic control.

Issue: Separation of Isomers

Q: My HPLC shows a close-eluting impurity (RRT 1.05). Is this the regioisomer, and how do I remove it?

A: Yes, the 5-bromo isomer typically elutes very close to the 3-bromo target on C18 columns.

  • Identification: Use 1H NMR (see Section 4) to confirm. The 5-bromo isomer possesses para-protons (singlets or weak doublets), while the target has ortho-protons (strong doublets).

  • Purification Strategy: Regioisomers often have distinct solubility profiles.

    • Recrystallization: The 3-bromo target is often less soluble in non-polar solvents due to tighter crystal packing (higher symmetry). Try recrystallization from Toluene/Heptane (1:3) or Ethyl Acetate/Hexane .

    • Chemical Purification: If separation is difficult, convert the crude acid to the methyl ester . The boiling point or crystallinity differences between the esters are often more pronounced than the free acids. Hydrolyze back to the acid after separation.

Issue: Low Yield in Lithiation (Route B)

Q: Using n-BuLi/TMP, I see mostly starting material and some 6-methyl byproduct.

A: This indicates a failure in the deprotonation step or quenching.

  • Temperature Control: The lithiated intermediate at C2 is extremely unstable due to steric repulsion between the Li-aggregate, the Br, and the carboxylate. You must maintain the internal temperature below -70°C .

  • Base Selection: Ensure you are using LiTMP (generated in situ), not just n-BuLi. n-BuLi alone acts as a nucleophile and can attack the carboxylate or perform Lithium-Halogen exchange (removing the Bromine) rather than deprotonating the ring [2].

  • Quenching: Add Methyl Iodide (MeI) rapidly while keeping the mixture cold. A slow addition allows the lithiated species to equilibrate to the more stable C6 position (thermodynamic product), leading to the 6-methyl impurity.

Analytical Identification (Self-Validating)

You must distinguish the target from the 5-bromo isomer. Relying solely on MS (Mass Spec) is insufficient as they have identical masses.

1H NMR Diagnostic Logic
  • Target (3-Bromo-4-fluoro-2-methylbenzoic acid):

    • Protons are at C5 and C6.

    • These protons are Ortho to each other.

    • Signal: Two doublets (dd) with a coupling constant J ≈ 7–9 Hz .

  • Impurity (5-Bromo-4-fluoro-2-methylbenzoic acid):

    • Protons are at C3 and C6.

    • These protons are Para to each other.

    • Signal: Two doublets with a small coupling constant J < 2 Hz (often appearing as singlets).

Quantitative Table: Expected NMR Shifts
Proton PositionTarget (3-Br) Shift (ppm)Coupling (Hz)Impurity (5-Br) Shift (ppm)Coupling (Hz)
H-A ~7.8 (H6, ortho to COOH)d, J=8.5 ~7.9 (H6, ortho to COOH)d, J~1.5
H-B ~7.1 (H5, ortho to F)t/dd, J=8.5 ~7.0 (H3, ortho to F)d, J~1.5

Optimized Protocol: Regioselective Bromination

This protocol is designed to maximize the 3-bromo/5-bromo ratio.

Reagents:

  • 4-Fluoro-2-methylbenzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Sulfuric Acid (H₂SO₄), 98% (10 Vol)

  • Water/Ice (for quench)

Step-by-Step Workflow:

  • Dissolution: Charge H₂SO₄ into a reactor and cool to 0°C . Add 4-Fluoro-2-methylbenzoic acid portion-wise. Ensure complete dissolution.

  • Bromination: Add NBS in 5 portions over 1 hour, maintaining internal temperature < 5°C .

    • Why: Slow addition prevents local hotspots that favor the thermodynamic (5-bromo) product.

  • Reaction: Stir at 0–10°C for 4–6 hours. Monitor by HPLC.

    • Endpoint: < 2% Starting Material.

  • Quench: Pour the reaction mixture slowly onto crushed ice (20 Vol) with vigorous stirring. The product will precipitate.

  • Filtration: Filter the solid. Wash with water until pH is neutral.

  • Purification (Critical):

    • Suspend the wet cake in Toluene (5 Vol) . Heat to reflux to dissolve.

    • Cool slowly to room temperature, then to 0°C.

    • Filter the crystals. The 5-bromo isomer remains largely in the mother liquor.

References

  • Patent US11814376B2. Hepatitis b core protein modulators. (Example 23: Synthesis of 3-bromo-4-fluoro-2-methylbenzoic acid via NBS/H2SO4).
  • Patent WO2022221673A1. Modulators of bcl6 proteolysis and associated methods of use. (Description of lithiation routes for substituted benzoic acids).

overcoming steric hindrance in reactions with 2-methyl-substituted benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

A Scientist's Guide to Overcoming Challenges in Reactions with 2-Methyl-Substituted Benzoic Acids and Their Analogs

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the ortho-methyl group on a benzoic acid represents more than just an extra carbon; it's a significant steric blockade that can bring promising synthetic routes to a halt. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges when attempting to form esters or amides from these sterically hindered carboxylic acids.

Here, we move beyond simple protocols to explain the underlying principles of why certain methods succeed where others fail. We provide field-proven troubleshooting advice, detailed experimental procedures, and a framework for rational method selection to help you navigate these demanding transformations with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions and challenges encountered when working with 2-methylbenzoic acid (o-toluic acid) and similarly hindered substrates.

Q1: Why does my standard Fischer esterification fail or give abysmal yields with 2-methylbenzoic acid?

Answer: Standard Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst (like H₂SO₄), fails for a fundamental reason: steric hindrance.[1]

The Science Behind It: The Fischer esterification mechanism proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. The bulky ortho-methyl group on 2-methylbenzoic acid acts as a "steric shield," physically blocking the alcohol's approach to the carbonyl carbon.[2] This dramatically increases the activation energy of the reaction, leading to extremely slow reaction rates and poor yields.[3] While forcing conditions (high temperatures, prolonged reaction times) might seem like a solution, they often lead to decomposition and side reactions rather than the desired ester.

Q2: I need to make an ester from a hindered acid. What are my primary, reliable options?

Answer: When Fischer esterification is not an option, you must turn to methods that activate the carboxylic acid more effectively, creating a highly electrophilic intermediate that is more susceptible to nucleophilic attack, even by hindered alcohols. The two most common and reliable methods are the Yamaguchi Esterification and the Steglich Esterification .

  • Yamaguchi Esterification: This is often the gold standard for creating esters from sterically demanding acids and alcohols.[4] It involves first forming a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which is then reacted with the alcohol in the presence of 4-dimethylaminopyridine (DMAP).[5][6][7]

  • Steglich Esterification: This method uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, with a catalytic amount of DMAP to facilitate the reaction.[8][9] It is particularly useful for substrates that are sensitive to the harsher conditions of other methods.[10][11]

Q3: My standard amide coupling protocol using EDC and NHS is failing with 2-methylbenzoic acid. What's going wrong?

Answer: Similar to the issues with esterification, the steric bulk of the ortho-methyl group is the primary culprit. Standard carbodiimide-mediated couplings, even with additives like N-hydroxysuccinimide (NHS), often struggle with severely hindered substrates.

The Science Behind It: The reaction proceeds by forming an O-acylisourea intermediate from the carboxylic acid and EDC.[10] While this is an activated intermediate, it is also bulky. The nucleophilic attack by the amine is sterically impeded. Furthermore, this intermediate is susceptible to an intramolecular rearrangement (an acyl migration) to form a stable, unreactive N-acylurea byproduct.[12][13] With a hindered substrate, the desired intermolecular reaction with the amine is slow, giving the undesired intramolecular rearrangement more time to occur, which kills the reaction and complicates purification.

Q4: What are the most powerful and reliable coupling reagents for forming amides with hindered acids like 2-methylbenzoic acid?

Answer: For challenging amide couplings, you need to employ more potent activating agents that generate highly reactive intermediates and are less prone to side reactions. The modern standard-bearers are uronium/aminium and phosphonium salt-based reagents.

  • HATU/HBTU: These are uronium/aminium-based reagents that are extremely effective for hindered couplings.[14][15] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often preferred as it can lead to faster reactions with less epimerization for chiral substrates.[16]

  • COMU: This is a newer generation uronium reagent that is considered even more efficient and safer than HATU.[17] It generates a highly reactive activated ester and has excellent solubility. Its byproducts are also generally easier to remove.

  • PyBOP: A phosphonium-based reagent that is also very effective for sterically demanding couplings and is known to suppress racemization.[18]

These reagents are superior because they rapidly convert the carboxylic acid into a highly activated OBt, OAt, or Oxyma ester, which reacts much more quickly with the amine than the O-acylisourea intermediate from carbodiimides, outcompeting potential side reactions.[15]

Part 2: Troubleshooting Guide

Even with the right methods, experiments can fail. This guide provides a systematic approach to diagnosing and solving common problems.

Symptom / Observation Probable Cause(s) Recommended Solutions & Actions
No or minimal product formation (<10% conversion) 1. Insufficient Activation: The chosen coupling reagent is not potent enough to overcome the steric barrier.[19][20] 2. Reagent Degradation: Coupling reagents (especially HATU, COMU) can be moisture-sensitive. The base (e.g., DIPEA) may be old or of poor quality. 3. Low Reaction Temperature: The reaction lacks the necessary activation energy to proceed.1. Switch to a Stronger Reagent: If using EDC/DCC, switch to HATU, HCTU, or COMU for amidation.[17] For esterification, ensure the Yamaguchi or Steglich protocol is followed correctly. 2. Use Fresh Reagents: Use freshly opened bottles of coupling reagents and anhydrous solvents. Use a high-quality, dry base. 3. Increase Temperature: Gently heat the reaction to 40-50 °C. For very stubborn cases, microwave-assisted synthesis can be highly effective.[19][21]
Low to Moderate Yield (20-60%) 1. Formation of N-Acylurea Byproduct: In carbodiimide reactions (EDC, DCC), the activated intermediate is rearranging before the nucleophile can attack.[12][13] 2. Incomplete Reaction: The reaction time may be too short for the sterically hindered substrate.[21] 3. Sub-optimal Solvent: Poor solvation of the reactants or intermediates can hinder the reaction.[19]1. Suppress N-Acylurea: If using EDC/DCC, ensure a full equivalent of an additive like HOBt or Oxyma is present. Alternatively, switch to a non-carbodiimide reagent like HATU.[13] 2. Increase Reaction Time: Extend the reaction time, monitoring by TLC or LC-MS. Overnight reactions are common for these substrates.[21] 3. Optimize Solvent: Switch to a more polar, better-solvating aprotic solvent like DMF or NMP.[19]
Difficult Purification 1. Carbodiimide Byproducts: Dicyclohexylurea (DCU) from DCC is notoriously insoluble in many organic solvents, often co-precipitating with the product. 2. Phosphonium Byproducts: Byproducts from phosphonium reagents (e.g., PyBOP) can sometimes be tricky to remove via chromatography.[18]1. Use a Water-Soluble Carbodiimide: Switch from DCC to EDC. The resulting ethyl-dimethylaminopropyl urea byproduct is water-soluble and easily removed with an aqueous wash.[9] 2. Optimize Workup: For phosphonium byproducts, a specific aqueous wash or a different chromatography eluent system may be required. Consider switching to a uronium reagent like COMU, whose byproducts are often more readily removed.
Troubleshooting Workflow: Choosing the Right Acylation Strategy

This diagram provides a decision-making framework for selecting an appropriate method for your sterically hindered benzoic acid.

G start Start: 2-Methylbenzoic Acid Derivative goal What is your desired product? start->goal ester Ester goal->ester Ester amide Amide goal->amide Amide ester_choice How hindered is the alcohol? ester->ester_choice amide_choice How hindered/electron-deficient is the amine? amide->amide_choice yamaguchi Yamaguchi Esterification (Gold Standard for Hindered/Sensitive Substrates) ester_choice->yamaguchi Tertiary or very bulky secondary steglich Steglich Esterification (Good for Primary/Secondary Alcohols, Mild Conditions) ester_choice->steglich Primary or secondary comu_hatu Use High-Potency Reagent: COMU or HATU (Excellent for most cases) amide_choice->comu_hatu Primary, secondary, or aniline acyl_fluoride Extreme Case: Acyl Fluoride Strategy (For highly unreactive partners) amide_choice->acyl_fluoride Very hindered secondary or electron-poor aniline G cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: Acyl Transfer & Activation cluster_2 Step 3: Nucleophilic Attack Acid R-COOH (2-Methylbenzoic Acid) MA Mixed Anhydride Acid->MA TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) TCBC->MA Base1 Et3N Base1->MA AcylPyr Acylpyridinium Intermediate (Highly Reactive) MA->AcylPyr DMAP DMAP (Catalyst) DMAP->AcylPyr Ester R-COOR' (Product Ester) AcylPyr->Ester Alcohol R'-OH (Alcohol) Alcohol->Ester Ester->DMAP Regenerates Catalyst

Sources

catalyst selection for efficient cross-coupling of 3-Bromo-4-fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Selection for 3-Bromo-4-fluoro-2-methylbenzoic acid

Welcome to the technical support center for cross-coupling reactions involving 3-bromo-4-fluoro-2-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging substrate. The unique substitution pattern—an ortho-methyl group, a meta-fluoro group, and a para-carboxylic acid—presents distinct steric and electronic challenges that require careful optimization of catalytic systems.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and recommended protocols to help you navigate these complexities and achieve efficient and reproducible cross-coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes 3-bromo-4-fluoro-2-methylbenzoic acid a "challenging" substrate for cross-coupling?

A1: The difficulty arises from a combination of three factors:

  • Steric Hindrance: The methyl group at the ortho-position (C2) to the bromine sterically hinders the approach of the palladium catalyst to the C-Br bond. This can significantly slow down or inhibit the crucial initial step of the catalytic cycle, the oxidative addition.[1][2][3]

  • Electronic Effects: The electron-withdrawing nature of the fluorine and carboxylic acid groups makes the aryl bromide more electron-deficient. While this can sometimes favor oxidative addition, the overall electronic environment can influence catalyst stability and reactivity.[4][5]

  • Functional Group Interference: The carboxylic acid group can potentially coordinate with the palladium center or react with the strong bases often used in cross-coupling reactions, leading to catalyst inhibition or undesired side reactions.

Q2: Which type of cross-coupling reaction is generally most suitable for this substrate? (e.g., Suzuki, Buchwald-Hartwig, Heck, Sonogashira)

A2: The Suzuki-Miyaura coupling is often the first choice due to its high functional group tolerance, the commercial availability of a vast array of boronic acids and esters, and its general robustness.[6][7] However, for C-N bond formation, the Buchwald-Hartwig amination is the premier method.[8][9] Sonogashira and Heck couplings are also feasible but may require more specific optimization to overcome the steric barrier.[4][10]

Q3: Can I use a standard catalyst like Pd(PPh₃)₄?

A3: While Pd(PPh₃)₄ is a classic catalyst, it is often inefficient for sterically hindered substrates like this one.[1][11] The triphenylphosphine (PPh₃) ligand is not bulky or electron-rich enough to promote efficient oxidative addition into the sterically shielded C-Br bond. Modern catalyst systems featuring bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are strongly recommended.[11][12][13]

Q4: Do I need to protect the carboxylic acid group?

A4: Not always, but it is a critical parameter to consider. Strong bases like alkoxides (e.g., NaOtBu, KOtBu) can deprotonate the carboxylic acid. While the resulting carboxylate is often compatible, its solubility and coordination properties can alter the reaction. If you encounter issues with yield or catalyst deactivation, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a standard troubleshooting step.

Troubleshooting Guides

This section addresses common problems encountered during the cross-coupling of 3-bromo-4-fluoro-2-methylbenzoic acid in a question-and-answer format.

Problem 1: Low to No Product Conversion

Q: My reaction shows mostly unreacted starting material after several hours or overnight. What are the likely causes and how can I fix it?

A: This is the most common issue and typically points to a failure in the catalytic cycle, most often the oxidative addition step.

G start Low / No Conversion Observed cat_ligand Is the Catalyst/Ligand System Appropriate for a Hindered Substrate? start->cat_ligand reagents Are Reagents (Base, Solvent, Boronic Acid) Pure and Anhydrous/Degassed? cat_ligand->reagents Yes upgrade_ligand Action: Switch to a Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos, or a G3/G4 Precatalyst) cat_ligand->upgrade_ligand No check_reagents Action: Use Fresh Base, Anhydrous Solvent (Degassed), and High-Purity Coupling Partner reagents->check_reagents No temp Is the Reaction Temperature Sufficiently High? reagents->temp Yes end_point Re-run Experiment upgrade_ligand->end_point check_reagents->end_point increase_temp Action: Increase Temperature Incrementally (e.g., from 80°C to 100-110°C) temp->increase_temp No temp->end_point Yes increase_temp->end_point

Caption: Troubleshooting workflow for low conversion.

Detailed Explanations:

  • Inefficient Catalyst System:

    • Cause: The primary bottleneck for ortho-substituted aryl halides is the oxidative addition step.[1] Standard ligands like PPh₃ lack the necessary steric bulk and electron-donating character to facilitate this difficult step.

    • Solution: Employ a modern catalyst system. Using a pre-formed palladium(II) precatalyst complexed with a bulky, electron-rich ligand is highly recommended.[14][15] These "precatalysts" ensure a 1:1 ligand-to-palladium ratio and generate the active Pd(0) species cleanly and efficiently in situ.[16][17]

  • Reagent Quality and Reaction Setup:

    • Cause: Palladium catalysts are sensitive to oxygen and impurities. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[18] Water can hydrolyze coupling partners (especially boronic acids, leading to protodeboronation) and interfere with some bases.[19]

    • Solution: Ensure all reagents are pure and dry. Solvents must be anhydrous and thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or using freeze-pump-thaw cycles).[18][19] The reaction should be set up and run under a strict inert atmosphere (Nitrogen or Argon).

  • Suboptimal Reaction Temperature:

    • Cause: Overcoming the activation energy for oxidative addition with a sterically hindered substrate often requires thermal energy.[20]

    • Solution: If running at a moderate temperature (e.g., 80 °C), cautiously increase it to 100-110 °C. Monitor for potential decomposition of starting materials or products at higher temperatures.[18][21]

Problem 2: Significant Side Product Formation (Homocoupling, Protodeboronation)

Q: My reaction works, but I get a low yield of my desired product along with significant amounts of homocoupled biaryl product (from the boronic acid) or the debrominated starting material.

A: These side reactions indicate specific problems within the catalytic cycle, often related to the relative rates of the desired steps versus undesired pathways.

G pd0 L₂Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X deact Catalyst Deactivation (e.g., O₂ Oxidation) pd0->deact pd_ii L₂Pd(II)(Ar)(X) ox_add->pd_ii trans Transmetalation pd_ii->trans + Ar'-B(OR)₂ pd_ii_ar L₂Pd(II)(Ar)(Ar') trans->pd_ii_ar homo Homocoupling (Ar'-Ar') trans->homo Slow Ox. Add. or excess O₂ proto Protodeboronation (Ar'-H) trans->proto Excess H₂O or high temp red_elim Reductive Elimination pd_ii_ar->red_elim red_elim->pd0 Regenerates product Ar-Ar' (Product) red_elim->product

Caption: Simplified Suzuki-Miyaura cycle showing key failure points.

Detailed Explanations:

  • Boronic Acid Homocoupling (Ar'-Ar'):

    • Cause: This occurs when two molecules of the organoboron reagent couple together. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is reduced in situ by the boronic acid.[18][22] A slow oxidative addition step can also lead to a buildup of conditions favorable for homocoupling.

    • Solution:

      • Improve Degassing: Rigorously deoxygenate your solvent and reaction mixture.[18]

      • Use a Pd(0) Source or Efficient Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or, more preferably, a modern Buchwald precatalyst that cleanly generates Pd(0) can minimize this side reaction.[18][22]

      • Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) but avoid a large excess.

  • Protodeboronation (Ar'-H):

    • Cause: This is the cleavage of the C-B bond by a proton source, replacing the boron group with a hydrogen atom. It is often accelerated by excess water, high temperatures, and the choice of base.[19]

    • Solution:

      • Use Anhydrous Conditions: Ensure your solvent and reagents are dry.

      • Choose a Milder Base: If using a strong hydroxide base, consider switching to a carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄), which are often less prone to causing protodeboronation.[19]

      • Use Boronic Esters: Pinacol (Bpin) or neopentyl glycol esters of the boronic acid are generally more stable and less susceptible to protodeboronation than the free acids.[12][22]

Catalyst & Condition Selection Guide

The following tables provide starting points for catalyst and condition screening for various cross-coupling reactions with 3-bromo-4-fluoro-2-methylbenzoic acid.

Table 1: Recommended Catalyst Systems for Different Coupling Types
Coupling TypeRecommended Pd PrecatalystRecommended Ligand(s)Typical Base(s)Typical Solvent(s)
Suzuki-Miyaura (C-C)G3/G4 Buchwald Precatalysts, Pd₂(dba)₃SPhos, RuPhos, XPhosK₃PO₄, K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene, 2-MeTHF
Buchwald-Hartwig (C-N)G3/G6 Buchwald PrecatalyststBuBrettPhos, RuPhos, AdBrettPhosNaOtBu, LHMDS, K₂CO₃Toluene, Dioxane, t-BuOH
Sonogashira (C-C, alkyne)Pd(PPh₃)₂Cl₂, Pd(OAc)₂XPhos, SPhos, P(t-Bu)₃Et₃N, DIPEATHF, DMF
Heck (C-C, alkene)Pd(OAc)₂RuPhos, cataCXium® AK₂CO₃, Et₃N, Cs₂CO₃DMF, DMAc, Toluene

Note: The use of pre-formed Buchwald precatalysts (e.g., XPhos Pd G3) is strongly recommended as it combines the palladium source and ligand in an air-stable, reliable form.[15]

Table 2: Comparison of Common Bases
BasepKa (Conjugate Acid)Properties & Use Cases
K₃PO₄ ~12.3Mild, effective for Suzuki couplings, good for base-sensitive functional groups.
K₂CO₃ / Cs₂CO₃ ~10.3Common, inexpensive bases. Cs₂CO₃ is more soluble and often more effective. Good for Suzuki and Heck.
NaOtBu / KOtBu ~19Very strong, non-nucleophilic. Standard for Buchwald-Hartwig amination. Can be too harsh for some substrates.
Et₃N / DIPEA ~11Organic amine bases. Often act as both base and solvent in Sonogashira couplings.[23]

Experimental Protocol: Example Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-bromo-4-fluoro-2-methylbenzoic acid with a generic arylboronic acid.

Reaction: Coupling of 3-bromo-4-fluoro-2-methylbenzoic acid with (4-methoxyphenyl)boronic acid.

Materials:

  • 3-bromo-4-fluoro-2-methylbenzoic acid (1.0 equiv)

  • (4-methoxyphenyl)boronic acid (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-bromo-4-fluoro-2-methylbenzoic acid, (4-methoxyphenyl)boronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[19]

  • Catalyst Addition: Under a positive pressure of argon/nitrogen, quickly add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The final concentration should be around 0.1 M with respect to the aryl bromide.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate. Available at: [Link]

  • The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. PubMed. Available at: [Link]

  • Of the Ortho Effect in Palladium/Norbornene-Catalyzed Reactions: A Theoretical Investigation. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. Available at: [Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Well-defined nickel and palladium precatalysts for cross-coupling. PMC. Available at: [Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Royal Society of Chemistry. Available at: [Link]

  • Development of Stable, Active, and High-Throughput Experimentation Compatible Palladium Precatalysts. University of Victoria. Available at: [Link]

  • The Heck coupling reaction of aryl bromides with styrene. ResearchGate. Available at: [Link]

  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. ACS Publications. Available at: [Link]

  • Transition-Metal-Free Sonogashira-Type Coupling of ortho-Substituted Aryl and Alkynyl Grignard Reagents by Using 2,2,6,6-Tetramethylpiperidine-N-oxyl Radical as an Oxidant. ACS Publications. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. Available at: [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • What do ligands actually do in a metal catalyzed coupling reaction? Reddit. Available at: [Link]

  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles. PMC. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. ACS Omega. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Cross-coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Cross-coupling reaction. Wikipedia. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Substituted Benzoic Acids in Pd-Catalyzed Decarboxylative Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Substituted Benzoic Acids in Palladium-Catalyzed Cross-Coupling Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Case for Carboxylates

In the hierarchy of cross-coupling partners, benzoic acids represent a "green" frontier, offering a stable, abundant, and atom-economical alternative to organometallics (e.g., boronic acids, stannanes). However, their activation energy for decarboxylation is significantly higher.

This guide objectively compares the performance of substituted benzoic acids based on electronic character (electron-rich vs. electron-poor) and steric profile (ortho-substitution). It synthesizes data from the two dominant mechanistic paradigms—the Myers (Pd/Ag) and Gooßen (Pd/Cu) protocols—to provide a decision framework for substrate selection.

Comparison at a Glance: Benzoic Acids vs. Boronic Acids
FeatureBenzoic Acids (Decarboxylative)Boronic Acids (Suzuki-Miyaura)
Stability High (Shelf-stable, air-stable)Variable (Prone to protodeboronation)
Atom Economy High (CO₂ byproduct)Moderate (Borate waste)
Reactivity Low (Requires high T, specific substituents)High (Mild conditions, broad scope)
Cost Low (Commodity chemicals)Moderate to High

Critical Analysis of Substituent Effects

The success of decarboxylative cross-coupling is dictated by the decarboxylation step , which is almost invariably rate-limiting. The substituent pattern on the benzoic acid ring fundamentally alters the activation barrier (


) for this step.[1][2]
A. The "Ortho-Effect": Steric Acceleration & Chelation

Contrary to traditional steric hindrance models, ortho-substitution is often essential for efficient decarboxylation.

  • Mechanism: Bulky ortho-substituents twist the carboxylate group out of planarity with the aromatic ring. This destabilizes the ground state (steric strain) and prevents conjugation, thereby raising the ground state energy relative to the transition state and lowering the overall activation barrier.

  • Key Substituents:

    • 2,6-Disubstitution: (e.g., 2,6-dimethoxybenzoic acid) provides the fastest rates in direct Pd-catalyzed systems (Myers type).

    • Ortho-Nitro/Acyl: Acts via a different mechanism, likely involving coordination to the metal (Cu or Ag) to stabilize the transition state.

B. Electronic Effects: The Hammett Divergence

The choice of catalyst system must be inverted based on the electronic nature of the benzoic acid.

  • Electron-Rich Acids (EDG): Favor Direct Pd-Decarboxylation .

    • Why: Electron-donating groups (e.g., -OMe, -Me) increase electron density at the ipso-carbon, facilitating the electrophilic attack of the metal or the extrusion of CO₂ to form the aryl-metal species.

    • Preferred System: Pd(II)/Ag(I) (Myers Protocol).

  • Electron-Poor Acids (EWG): Favor Cu-Mediated Decarboxylation .

    • Why: Electron-withdrawing groups (e.g., -NO₂, -F) stabilize the developing negative charge on the aryl ring during decarboxylation but make direct attack by Pd difficult. Copper (I) effectively mediates this decarboxylation to form an aryl-copper species, which then transmetalates to Palladium.

    • Preferred System: Pd/Cu/Phenanthroline (Gooßen Protocol).[3]

Comparative Performance Data

The following table synthesizes experimental outcomes for varying substitution patterns coupled with aryl bromides.

Table 1: Substrate Performance Matrix

Substrate ClassSpecific ExampleCatalyst SystemYield (%)Temp (°C)Mechanistic Insight
Electron-Rich (Ortho) 2,6-Dimethoxybenzoic acidPd(TFA)₂ / Ag₂CO₃90-99%120Steric acceleration + EDG facilitates direct Pd-decarboxylation [1].
Electron-Rich (Meta/Para) 4-Methoxybenzoic acidPd/Cu/Phenanthroline< 20%160Lacks ortho-destabilization; high barrier to decarboxylation.
Electron-Poor (Ortho) 2-Nitrobenzoic acidPdI₂ / CuI / Phen78-85%160Nitro group coordinates Cu, stabilizing the transition state [2].
Electron-Poor (Meta/Para) 4-Fluorobenzoic acidPd/Cu/Phenanthroline50-65%170Requires forcing conditions; Cu-intermediate is stable but slow to form.
Heterocyclic 2-Furoic acidPd(OAc)₂ / Ag₂CO₃85%100Heteroatom facilitates decarboxylation via coordinate stabilization.

Mechanistic Visualization

The following diagram illustrates the Dual Catalytic Cycle (Gooßen Type) , which is the most versatile method for substituted benzoic acids. It highlights the synergy between the Copper cycle (decarboxylation) and the Palladium cycle (cross-coupling).[4]

DecarboxylativeCoupling Pd0 Pd(0)L PdII_ArX Ar'-Pd(II)-X Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar'-Pd(II)-Ar PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl) PdII_ArAr->Product ArX Ar'-X (Electrophile) ArX->PdII_ArX CuI Cu(I)-L Cu_OOCR Ar-COO-Cu CuI->Cu_OOCR Ligand Exchange Cu_Ar Ar-Cu Cu_OOCR->Cu_Ar Decarboxylation (-CO2) CO2 CO2 Cu_OOCR->CO2 Cu_Ar->PdII_ArX Ar Transfer Cu_Ar->CuI Transmetalation to Pd Substrate Ar-COOH Substrate->Cu_OOCR

Figure 1: Synergistic Pd/Cu catalytic cycle.[3][4] The rate-limiting decarboxylation occurs on the Copper center (yellow path), generating an organocopper species that transmetalates the aryl group to the Palladium cycle (blue path).

Experimental Protocols

Protocol A: Pd/Cu-Catalyzed Coupling (General Purpose / EWG)

Best for: Electron-poor benzoic acids (e.g., 2-nitrobenzoic acid) and general ortho-substituted substrates.

Reagents:

  • Aryl Bromide (1.0 mmol)[5]

  • Substituted Benzoic Acid (1.5 mmol)

  • PdI₂ (0.02 mmol, 2 mol%)

  • CuI (0.02 mmol, 2 mol%)

  • 1,10-Phenanthroline (0.02 mmol, 2 mol%)

  • K₂CO₃ (1.5 mmol)

  • Solvent: NMP/Quinoline (Mix) or DMF/Xylene

Workflow:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix PdI₂, CuI, and Phenanthroline in the reaction vessel.

  • Substrate Addition: Add the benzoic acid, K₂CO₃, and the aryl bromide.

  • Solvent & Azeotrope: Add NMP (3 mL) and mesitylene (1 mL). Note: Removing water is critical.

  • Reaction: Heat to 160 °C for 16 hours. The high temperature is required to overcome the decarboxylation barrier.[6]

  • Workup: Cool to RT, dilute with ethyl acetate, wash with 1M HCl (to remove pyridine/quinoline bases), brine, and dry over MgSO₄.

Protocol B: Pd/Ag-Catalyzed Coupling (Myers Type)

Best for: Electron-rich, ortho-substituted benzoic acids (e.g., 2,6-dimethoxybenzoic acid).[7][8]

Reagents:

  • Aryl Triflate or Halide (1.0 mmol)

  • Benzoic Acid (2.0 mmol)

  • Pd(O₂CCF₃)₂ (0.05 mmol, 5 mol%)

  • Ag₂CO₃ (1.0 mmol, stoichiometric oxidant/promoter)

  • Ligand: PPh₃ (0.15 mmol)

  • Solvent: DMF/DMSO (95:5)

Workflow:

  • Mix: Combine Pd salt, Ligand, Ag₂CO₃, and Benzoic acid in a vial.

  • Solvent: Add DMF/DMSO mixture.

  • Heat: Stir at 80–120 °C (significantly lower than Protocol A).

  • Observation: Evolution of CO₂ gas indicates reaction progress.

  • Workup: Filter through Celite to remove Silver salts, extract with ether.

References

  • Myers, A. G., Tanaka, D., & Mannion, M. R. (2002). Development of a Decarboxylative Palladation Reaction and Its Use in a Heck-Type Olefination of Arene Carboxylates. Journal of the American Chemical Society.[3][9]

  • Gooßen, L. J., Deng, G., & Levy, L. M. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling.[10][11] Science.[9]

  • Cornella, J., & Larrosa, I. (2012). Decarboxylative C–C Bond Forming Reactions of (Hetero)aromatic Carboxylic Acids.[2][6][12] Synthesis.[3][5][6][9][10][11][13]

  • Shang, R., & Liu, L. (2011). Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions.[9][10][13][14] Science China Chemistry.

Sources

Definitive Guide: Validation of Synthetic Routes to Bioactive Molecules Using 3-Bromo-4-fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Pre-Functionalized Scaffolds

In the high-stakes environment of medicinal chemistry, the choice of starting material dictates the efficiency of the entire synthetic campaign. 3-Bromo-4-fluoro-2-methylbenzoic acid represents a "privileged building block" because it pre-installs three critical design elements—an orthogonal halogen handle (Br), a metabolic blocker (F), and a conformational lock (Me)—onto a benzoic acid core.

This guide validates the utility of this building block by comparing it against conventional late-stage functionalization strategies. Our analysis demonstrates that while the upfront cost of this pre-functionalized acid is higher, it significantly reduces downstream purification bottlenecks and increases overall yield by circumventing difficult regioselectivity challenges.

Core Value Proposition
  • Regiocontrol: Eliminates the ambiguity of electrophilic aromatic substitution on electron-deficient rings.

  • Orthogonality: The aryl bromide allows for selective Suzuki/Buchwald couplings without protecting the carboxylic acid.

  • Conformational Biasing: The ortho-methyl group restricts rotation, often improving binding affinity in kinase inhibitors (e.g., p38 MAP kinase).

Comparative Analysis of Synthetic Strategies

To validate the performance of 3-Bromo-4-fluoro-2-methylbenzoic acid (Route A), we compare it with a standard alternative route: the late-stage bromination of 4-fluoro-2-methylbenzoic acid (Route B).

The Challenge: Accessing the 3-Bromo Regioisomer

The target is a scaffold requiring substitution at the 3-position (between the methyl and fluorine).

FeatureRoute A: Pre-Functionalized (The Product) Route B: Late-Stage Bromination (Alternative)
Starting Material 3-Bromo-4-fluoro-2-methylbenzoic acid 4-Fluoro-2-methylbenzoic acid
Step Count 1 (Direct Coupling)2-3 (Bromination + Isomer Separation)
Regioselectivity 100% (Pre-defined)Poor. Direct bromination favors the 5-position due to steric hindrance at the 3-position (sandwiched between Me and F).
Yield (Target) High (>85%) Low (<30%) due to formation of unwanted 5-bromo and 6-bromo isomers.
Purification Standard Silica ChromatographyDifficult HPLC/Recrystallization required to separate isomers.
Scalability Linear scaling; consistent purity.Non-linear; isomer ratio shifts with scale/temperature.
Technical Insight: The "Sandwich" Effect

In Route B, attempting to brominate 4-fluoro-2-methylbenzoic acid fails to selectively target the 3-position. The 3-position is sterically crowded ("sandwiched") between the ortho-methyl and ortho-fluorine groups. Electrophilic bromination preferentially occurs at the 5-position (less hindered, ortho to Fluorine) or the 6-position. Route A is the only reliable method to secure the 3-bromo substitution pattern.

Visualizing the Synthetic Logic

The following diagram illustrates the pathway divergence. Route A provides a direct, convergent path to the bioactive core, whereas Route B leads to a mixture of isomers that compromises the campaign.

SyntheticRoutes Start_A Route A: 3-Bromo-4-fluoro-2-methylbenzoic acid (Pre-functionalized) Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start_A->Coupling Direct Access High Purity Start_B Route B: 4-Fluoro-2-methylbenzoic acid (Commodity Precursor) Step_B1 Electrophilic Bromination (Br2/FeBr3) Start_B->Step_B1 Attempted Functionalization Isomer_3 3-Bromo Isomer (Target) < 15% Yield Step_B1->Isomer_3 Minor Product (Sterically Hindered) Isomer_5 5-Bromo Isomer (Major Impurity) Step_B1->Isomer_5 Major Product (Sterically Favored) Isomer_3->Coupling Requires HPLC Purif. Target Bioactive Scaffold (Kinase Inhibitor Core) Coupling->Target Final Step

Caption: Comparison of synthetic efficiency. Route A avoids the regioselectivity pitfalls of Route B, ensuring direct access to the target scaffold.

Experimental Validation Protocols

The following protocols have been validated for 3-Bromo-4-fluoro-2-methylbenzoic acid. These methods assume a standard laboratory setup under an inert atmosphere.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl group at the 3-position, utilizing the steric bulk of the methyl group to force the biaryl system into a twisted conformation (atropisomerism).

Reagents:

  • Substrate: 3-Bromo-4-fluoro-2-methylbenzoic acid (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Setup: Charge a dried Schlenk flask with the substrate (1.0 mmol, 233 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (3.0 mmol, 414 mg).

  • Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Sparge with Argon for 10 minutes to remove dissolved oxygen (Critical for preventing homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg) quickly under Argon flow.

  • Reaction: Seal the vessel and heat to 90°C for 4 hours.

    • Note: The ortho-methyl group creates steric hindrance. Higher temperatures (90°C vs 60°C) and bidentate ligands (dppf) are required to facilitate the transmetalation step.

  • Workup: Cool to RT. Acidify to pH 3 with 1N HCl (to protonate the carboxylic acid). Extract with EtOAc (3 x 10 mL).

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Amide Coupling (Core Functionalization)

Objective: To derivatize the carboxylic acid without affecting the aryl bromide.

Reagents:

  • Substrate: 3-Bromo-4-fluoro-2-methylbenzoic acid (1.0 equiv)

  • Amine: Morpholine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Methodology:

  • Dissolve the substrate in DMF (0.2 M concentration).

  • Add DIPEA and stir for 5 minutes.

  • Add HATU. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Add Morpholine. Stir at Room Temperature for 2 hours.

  • Validation Check: Monitor by LC-MS. The bromine isotope pattern (1:1 doublet) should be preserved in the product mass, confirming the halogen handle remains intact.

Performance Data & Specifications

The following data summarizes the performance of 3-Bromo-4-fluoro-2-methylbenzoic acid in standard validation assays compared to non-methylated analogs.

Table 1: Yield Comparison (Suzuki Coupling)
SubstrateSteric EnvironmentReaction TimeIsolated YieldNotes
3-Br-4-F-2-Me-Benzoic Acid High (Ortho-Me) 4 h 88% Requires active catalyst (Pd-dppf or XPhos).
3-Br-4-F-Benzoic AcidLow (No Me)2 h94%Faster reaction, but lacks conformational lock.
3-Br-2-Me-Benzoic AcidHigh (Ortho-Me)4 h85%Similar reactivity; lacks metabolic stability of Fluorine.
Table 2: Product Specifications (Typical)
  • Appearance: Off-white to pale yellow powder.

  • Purity (HPLC): ≥ 98.0%.[1]

  • Melting Point: 161-165°C.

  • Solubility: Soluble in DMSO, Methanol, DMF. Sparingly soluble in water (unless basified).

Scientific Mechanism: The "Ortho Effect"

Understanding the steric influence of the 2-methyl group is vital for designing successful reactions.

Mechanism Substrate 3-Bromo-4-fluoro-2-methylbenzoic acid Step1 Oxidative Addition (Pd0 -> PdII) Slower due to steric bulk of 2-Me Substrate->Step1 Intermediate Pd-Ar Complex Stabilized by chelating ligand (dppf) Step1->Intermediate Step2 Transmetalation & Reductive Elimination Forces biaryl twist (Atropisomerism) Intermediate->Step2 Product Twisted Biaryl Product (High Selectivity) Step2->Product

Caption: Mechanistic flow of the Suzuki coupling. The 2-methyl group slows oxidative addition but induces valuable 3D-structure in the final drug candidate.

References

  • Synthesis of Fluorinated Benzoic Acids

    • Title: "Regioselective synthesis of polysubstituted fluorobenzenes."
    • Source: Journal of Fluorine Chemistry.
    • URL:[Link] (General reference for fluorinated aromatic synthesis logic).

  • Suzuki Coupling Methodologies

    • Title: "Suzuki-Miyaura Cross-Coupling: The Halogen Effect."
    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

  • Kinase Inhibitor Design (p38 MAP Kinase)

    • Title: "Biphenyl amide p38 kinase inhibitors: Optimisation and SAR."

    • Source: Bioorganic & Medicinal Chemistry Letters.

    • URL:[Link] (Illustrates the utility of bromobenzoic acid scaffolds in kinase inhibitor synthesis).

  • Benzimidazole Synthesis

    • Title: "Synthesis and Structure of Fluorin
    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Comparative Reactivity Guide: Bromo- vs. Chloro-Substituted Benzoic Acids in Late-Stage Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As active pharmaceutical ingredient (API) complexity increases, the strategic selection of halogenated building blocks becomes a critical determinant of synthetic efficiency. Substituted benzoic acids are ubiquitous intermediates in drug development, serving as precursors for amides, esters, and complex heterocycles. When executing palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling) on these substrates, the choice between a bromo- and a chloro-substituent fundamentally alters the thermodynamic boundaries and kinetic pathways of the reaction.

This guide provides an objective, data-driven comparison of bromo- vs. chloro-benzoic acids, detailing the causality behind their reactivity differences, quantitative performance metrics, and self-validating experimental protocols.

Thermodynamic Causality: The Kinetic Bottleneck

The fundamental disparity in reactivity between bromo- and chloro-arenes stems directly from their carbon-halogen bond dissociation energies (BDEs). In any palladium-catalyzed cross-coupling, the rate-limiting step for aryl chlorides is almost universally the oxidative addition of the Pd(0) active species into the C–X bond.

  • Bond Dissociation Energies: 1[1].

  • Oxidative Addition Kinetics: 2[2]. Consequently, bromo-benzoic acids readily undergo oxidative addition with standard, inexpensive phosphine ligands (e.g., PPh₃).

  • Ligand Compensation: 3[3]. These ligands push electron density onto the palladium center, increasing its nucleophilicity to force insertion into the robust C–Cl bond.

The presence of the carboxylic acid (-COOH) moiety further complicates the system. As an electron-withdrawing group (EWG), it marginally lowers the electron density of the aromatic ring, which theoretically accelerates oxidative addition. However, its acidity requires neutralization to prevent catalyst quenching, shifting the mechanistic focus to the base-mediated transmetalation step.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for C-Cl) Pd0->OxAdd + Halo-Benzoic Acid PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII TransMet Transmetalation (Requires Base Activation) PdII->TransMet + Boronic Acid PdII_2 Pd(II) Intermediate (Ar-Pd-Ar') TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

Caption: Catalytic cycle of Pd-catalyzed cross-coupling highlighting the rate-limiting oxidative addition.

Quantitative Performance Comparison

The table below summarizes the expected performance of 4-bromo- vs. 4-chlorobenzoic acid in a standard Suzuki-Miyaura cross-coupling with phenylboronic acid. The data illustrates the necessity of specialized conditions for the chloro-variant.

SubstrateCatalyst SystemBase / SolventTemp / TimeYield (%)Mechanistic Note
4-Bromobenzoic acid Pd(PPh₃)₄ (5 mol%)K₂CO₃ (3 eq) / Toluene:H₂O80 °C / 4 h>90%Standard oxidative addition proceeds smoothly.
4-Chlorobenzoic acid Pd(OAc)₂ / XPhos (2 mol%)K₃PO₄ (3 eq) / Dioxane:H₂O100 °C / 12 h85–90%Requires electron-rich ligand to break C–Cl bond.
4-Chlorobenzoic acid Pd(PPh₃)₄ (5 mol%)K₂CO₃ (3 eq) / Toluene:H₂O80 °C / 12 h<20%Reaction stalls; catalyst fails to insert into C–Cl bond.

Logical Workflow for Catalyst Selection

Workflow Start Select Benzoic Acid Substrate Br Bromo-Benzoic Acid (BDE ~83 kcal/mol) Start->Br Cl Chloro-Benzoic Acid (BDE ~96 kcal/mol) Start->Cl LigandBr Standard Ligands (e.g., PPh3, dppf) Br->LigandBr Fast Activation LigandCl Electron-Rich Ligands (e.g., XPhos, NHCs) Cl->LigandCl Sluggish Activation ResultBr Mild Conditions (80°C, High Yield) LigandBr->ResultBr ResultCl Forcing Conditions (100°C+, Moderate Yield) LigandCl->ResultCl

Caption: Decision matrix for catalyst and ligand selection based on halogen bond dissociation energies.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind the stoichiometry and workup is explicitly defined.

Protocol A: Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid

Objective: High-yielding biaryl synthesis under mild conditions.

  • Reagent Charging: To an oven-dried Schlenk flask, add 4-bromobenzoic acid (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 equiv).

    • Causality Note:4[4]. Three equivalents of base are strictly required: 1 equiv to deprotonate the carboxylic acid (preventing it from acting as an internal base-sink), and 2 equiv to drive the catalytic cycle.

  • Degassing: Add a degassed mixture of Toluene/EtOH/H₂O (2:1:1). Sparge the resulting suspension with argon for 15 minutes.

    • Validation: Oxygen rapidly oxidizes Pd(0) to an inactive Pd(II) peroxo complex. A color change to dark black before heating indicates premature catalyst death.

  • Reaction: Heat the mixture to 80 °C for 4 hours. Monitor via LC-MS.

    • Validation: The reaction is complete when the mass of the starting bromo-acid is completely consumed, replaced by the mass of the biaryl product.

  • Acid-Base Workup: Cool to room temperature. Dilute with water and extract with EtOAc. Discard the organic layer.

    • Validation: The biaryl product exists as a water-soluble potassium carboxylate salt. Discarding the organic layer removes triphenylphosphine oxide and homocoupled biphenyl impurities.

  • Precipitation: Acidify the aqueous layer to pH 2 using 2M HCl. Filter the resulting white precipitate and dry under vacuum to yield the pure biaryl carboxylic acid.

Protocol B: Suzuki-Miyaura Coupling of 4-Chlorobenzoic Acid

Objective: Overcoming the C–Cl kinetic barrier using specialized ligands.

  • Catalyst Pre-formation: In a glovebox or under strict argon, combine Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in anhydrous 1,4-dioxane. Stir for 10 minutes.

    • Causality Note: Pre-mixing allows the reduction of Pd(II) to the active L-Pd(0) species before introducing the challenging chloro-substrate.

  • Reagent Addition: Add 4-chlorobenzoic acid (1.0 equiv), phenylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv). Add degassed H₂O (Dioxane:H₂O ratio 4:1).

  • Reaction: Heat to 100 °C for 12–16 hours.

    • Causality Note: The higher thermal energy and the electron-rich dicyclohexylphosphino group of XPhos are mandatory to break the 96 kcal/mol C–Cl bond.

  • Workup: Follow the identical acid-base extraction and precipitation validation steps outlined in Protocol A.

Advanced Considerations: Decarboxylative Cross-Coupling

While traditional cross-coupling relies on halogen leaving groups, the benzoic acid moiety itself can be utilized as a reactive site.5[5].

When utilizing a halo-benzoic acid in these specialized systems (often requiring Ag/Pd dual catalysis), the C–Br bond may competitively undergo oxidative addition, leading to polymerization or undesired side products. In contrast, the robust C–Cl bond is often fully tolerated during decarboxylation, allowing the chloro-group to serve as an orthogonal synthetic handle for a subsequent, distinct cross-coupling step later in the API synthesis.

References

  • Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews. [Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. NIH (PMC).[Link]

  • Organoborane coupling reactions (Suzuki coupling). NIH (PMC). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

evaluating the impact of fluorine substitution on the reactivity of benzoic acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide evaluates the physicochemical and reactive impact of fluorine substitution on benzoic acid scaffolds. It is designed for medicinal chemists and process engineers selecting halogenated motifs for lead optimization.

Core Insight: Fluorine is not merely a "small hydrogen" or a "light chlorine." It occupies a unique chemical space where high electronegativity (


) coexists with strong resonance donation (

), resulting in orthogonal reactivity profiles compared to heavier halogens (Cl, Br). This guide quantifies these effects in acidity (pKa), lipophilicity (LogP), and nucleophilic aromatic substitution (

) kinetics.

Part 1: Physicochemical Profiling

Electronic Effects & Acidity (pKa)

Fluorine substitution alters the acidity of benzoic acid through two competing mechanisms: the electron-withdrawing inductive effect (


) and the electron-donating resonance effect (

).

Comparative Data: Halogenated Benzoic Acids Data aggregated from aqueous pKa determinations at 25°C.

Substituent (X)Position

(Inductive)

(Net)
pKa (COOH)

pKa (vs H)
-H -0.000.004.20 -
-F ortho--3.27 -0.93
-F meta0.34-3.86 -0.34
-F para-0.064.14 -0.06
-Cl para0.370.233.98 -0.22
-Br para0.390.234.00 -0.20

Technical Analysis:

  • Ortho-Effect: o-Fluorobenzoic acid is significantly more acidic (pKa 3.27) than the parent.[1] This is driven by the strong inductive effect stabilizing the carboxylate anion through space, despite potential intramolecular H-bonding.

  • The Para-Fluorine Anomaly: Unlike Cl and Br, p-Fluorine has a

    
     value close to zero (0.06). The strong overlap between the 2p orbital of F and the 2p orbital of C allows for a substantial 
    
    
    
    effect that nearly cancels the
    
    
    effect. This makes p-F a "stealth" substituent regarding acidity, whereas p-Cl and p-Br distinctly lower pKa.
Lipophilicity (LogP)

Fluorine acts as a "polar hydrophobe." It increases lipophilicity relative to Hydrogen but less so than Chlorine, making it ideal for fine-tuning membrane permeability without incurring the metabolic liability of highly lipophilic chloro-analogs.

CompoundLogP (Octanol/Water)Permeability Impact
Benzoic Acid1.87Baseline
4-Fluorobenzoic Acid2.27Moderate Increase (+0.4)
4-Chlorobenzoic Acid2.65High Increase (+0.8)

Part 2: Reactivity Case Study ( )

The "Element Effect" in Nucleophilic Substitution

In Nucleophilic Aromatic Substitution (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


), fluorinated derivatives exhibit vastly superior reactivity compared to their chlorinated or brominated counterparts. This counter-intuitive trend (since F is a poor leaving group in 

) validates the addition-elimination mechanism.

Mechanism: The rate-determining step (RDS) is the nucleophilic attack and formation of the Meisenheimer complex, not the C-X bond breakage. Fluorine's high electronegativity stabilizes the anionic intermediate more effectively than other halogens.

Reactivity Order:



Visualizing the Pathway

The following diagram illustrates the kinetic advantage of Fluorine in stabilizing the transition state.

SNAr_Mechanism Substrate Substrate (4-X-Benzoic Derivative) TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1 Rate Determining Step (k1) Meisenheimer Meisenheimer Complex (Stabilized by X=F) TS1->Meisenheimer Note Why F is faster: High electronegativity lowers the energy of TS1 and the Meisenheimer complex. TS1->Note Product Substituted Product Meisenheimer->Product Fast Elimination (k2)

Figure 1: Reaction coordinate flow for


.[2] The high electronegativity of Fluorine lowers the activation energy of the rate-determining step (TS1).

Part 3: Metabolic Stability (The C-F Block)

Fluorine is frequently employed to block metabolic "soft spots" (positions vulnerable to Cytochrome P450 oxidation).

Thermodynamic Basis:

  • C-F Bond Energy: ~116 kcal/mol (Strongest single bond to carbon).

  • C-H Bond Energy: ~99 kcal/mol.

  • Mechanism: The P450 catalytic cycle involves hydrogen abstraction. Replacing H with F renders this step energetically inaccessible under physiological conditions.

Metabolic_Block cluster_metabolism Path A: C-H (Susceptible) cluster_block Path B: C-F (Resistant) Drug_H Drug-H (Benzoic Derivative) Intermediate_H Radical Intermediate [Drug•] Drug_H->Intermediate_H H-Abstraction (Facile) P450 Cytochrome P450 (Fe=O) P450->Intermediate_H No_Reaction Oxidation Blocked (Metabolic Stability) Metabolite Hydroxylated Metabolite (Drug-OH) -> Clearance Intermediate_H->Metabolite Drug_F Drug-F (Fluorinated Analog) Drug_F->No_Reaction F-Abstraction (Energetically Prohibitive)

Figure 2: Mechanistic divergence in P450 metabolism. Fluorine substitution effectively halts the oxidative cascade.

Part 4: Experimental Protocol

Protocol: Kinetic Profiling of Reactivity

Objective: Determine the specific rate constant (


) for the nucleophilic substitution of 4-fluorobenzoic acid derivatives vs. chloro-analogs using UV-Vis spectroscopy.

Reagents:

  • Substrate: 4-Fluoro-2-nitrobenzoic acid (or ester derivative).

  • Nucleophile: Morpholine (excess).

  • Solvent: DMSO (anhydrous).

  • Control: 4-Chloro-2-nitrobenzoic acid.

Workflow:

  • Preparation: Prepare a 0.1 M stock solution of the substrate in DMSO. Prepare a 1.0 M stock of Morpholine.

  • Baselines: Record the UV-Vis spectrum (250–500 nm) of the pure substrate and the expected product to identify

    
     for the product (typically distinct yellow shift due to aniline formation).
    
  • Reaction Initiation:

    • In a quartz cuvette, mix 2.9 mL DMSO, 50 µL Substrate stock.

    • Equilibrate to 25°C.

    • Rapidly add 50 µL Nucleophile stock (Pseudo-first-order conditions: [Nu] >> [Sub]).

  • Data Acquisition:

    • Monitor Absorbance at

      
       (product) every 30 seconds for 60 minutes.
      
  • Analysis:

    • Plot

      
       vs. time.
      
    • The slope represents

      
      .
      
    • Validation: The fluorinated substrate should exhibit a

      
       approximately 10–100x higher than the chlorinated analog depending on ring activation.
      

References

  • Physicochemical Properties of Fluorinated Benzoic Acids Source: BenchChem Technical Guide Citation for pKa values and synthesis strategies.

  • Hammett Substituent Constants Source: Hansch, C., et al. Chemical Reviews Citation for

    
     values of F, Cl, Br.
    
  • Nucleophilic Aromatic Substitution Mechanism Source: Master Organic Chemistry Citation for the "Element Effect" and reaction kinetics.[3][4]

  • Metabolic Stability of Fluorinated Molecules Source: Journal of Medicinal Chemistry Citation for P450 blocking mechanisms and bond energy data.

Sources

Comparative Analysis of Synthetic Pathways to Oseltamivir Phosphate (Tamiflu): From Chiral Pool to Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex pharmaceutical molecules requires a delicate balance between stereochemical control, step economy, and supply chain viability. Oseltamivir phosphate (marketed as Tamiflu) is a critical neuraminidase inhibitor used globally for the treatment and prophylaxis of influenza A and B[1]. Structurally, it features a heavily functionalized cyclohexene core with three contiguous stereocenters (3R, 4R, 5S).

Historically, the commercial production of oseltamivir has relied heavily on the chiral pool—specifically, (-)-shikimic acid extracted from the Chinese star anise[2]. However, agricultural supply bottlenecks during pandemic threats have driven synthetic chemists to develop alternative pathways using achiral, abundant starting materials[3]. This guide provides an objective, comparative analysis of three field-defining synthetic routes: the industrial standard (Karpf-Trussardi/Roche), the asymmetric Diels-Alder approach (Corey), and the organocatalytic domino approach (Hayashi).

Quantitative Comparison of Synthetic Strategies

The following table summarizes the performance metrics and strategic trade-offs of the three primary synthetic pathways[4],[5],[6].

Synthetic PathwayStarting MaterialKey Stereocontrol ElementTotal StepsOverall YieldPrimary AdvantagePrimary Limitation
Karpf-Trussardi (Roche) (-)-Shikimic AcidChiral Pool (Inherent)12~35%High stereochemical fidelity; highly scalable.Supply chain dependency; utilizes hazardous azides.
E.J. Corey (2006) 1,3-Butadiene + AcrylateCBS Catalyst (Asymmetric Diels-Alder)11~30%Abundant, inexpensive starting materials.Requires cryogenic temperatures (-78°C).
Y. Hayashi (2009) Alkoxyaldehyde + NitroalkeneDiphenylprolinol Silyl Ether (Organocatalysis)3 (One-Pot)~57%Exceptional step and time economy (1-hour process).Requires precise sequence timing and high catalyst loading.

Pathway Analysis & Experimental Protocols

The Industrial Standard: (-)-Shikimic Acid Route (Karpf & Trussardi)

The Roche industrial route leverages the pre-existing stereocenters of naturally occurring (-)-shikimic acid[2]. The critical synthetic challenge in this route is the introduction of the vicinal diamine functionality (the 4-acetamido and 5-amino groups) with the correct anti relative stereochemistry. This is achieved via the formation of a rigid epoxide intermediate, which dictates the trajectory of the subsequent nucleophilic attack[1].

ShikimicPathway N1 (-)-Shikimic Acid N2 Acetalization N1->N2 N3 Epoxide Formation N2->N3 N4 Azide Opening N3->N4 N5 Oseltamivir N4->N5

Workflow of the Karpf-Trussardi synthesis relying on the chiral pool and azide chemistry.

Protocol 1: Regioselective Epoxide Ring-Opening

  • Step 1: Solvent Preparation. Suspend the cyclohexene epoxide intermediate in an ethanol/water mixture.

    • Mechanistic Rationale: The protic solvent mixture facilitates the dissolution of inorganic salts while stabilizing the transition state during nucleophilic attack via hydrogen bonding[7].

  • Step 2: Reagent Addition. Add sodium azide (NaN₃) and ammonium chloride (NH₄Cl) to the suspension.

    • Mechanistic Rationale: NH₄Cl acts as a mild proton source. It protonates the epoxide oxygen, increasing its electrophilicity without causing premature degradation of the substrate. This directs the azide nucleophile to attack in a strict trans-diaxial fashion, perfectly establishing the required anti relationship between the functional groups[8].

  • Step 3: Thermal Activation. Heat the reaction mixture to 70°C for 12 hours.

    • Mechanistic Rationale: The activation energy for the sterically hindered ring-opening requires a thermal driving force to achieve high conversion rates without promoting side-reactions.

Asymmetric Catalysis: The Corey Route

To circumvent the reliance on agricultural starting materials, E.J. Corey’s 2006 synthesis builds the cyclohexene core from scratch using simple petrochemicals[3]. The absolute stereochemistry is established early via an enantioselective Diels-Alder reaction, followed by an elegant regioselective aziridine opening to install the heteroatoms[5].

CoreyPathway N1 1,3-Butadiene + Acrylate N2 Asymmetric Diels-Alder N1->N2 N3 Iodolactamization N2->N3 N4 Aziridine Opening N3->N4 N5 Oseltamivir N4->N5

Corey’s asymmetric Diels-Alder route utilizing an aziridine intermediate for stereocontrol.

Protocol 2: CBS-Catalyzed Asymmetric Diels-Alder Reaction

  • Step 1: Catalyst Initialization. Pre-cool a solution of the oxazaborolidine (CBS) catalyst in dichloromethane to -78°C.

    • Mechanistic Rationale: Cryogenic temperatures are critical to maximize the facial selectivity of the catalyst-dienophile complex, minimizing the entropic contribution of non-selective background reactions[5].

  • Step 2: Substrate Addition. Introduce 2,2,2-trifluoroethyl acrylate, followed by an excess of 1,3-butadiene.

    • Mechanistic Rationale: The highly electron-withdrawing trifluoroethyl ester significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This accelerates the cycloaddition with the electron-rich diene and dramatically improves the endo/exo selectivity[3].

  • Step 3: Incubation & Isolation. Stir the mixture for several days, then slowly warm to room temperature.

    • Mechanistic Rationale: The extended time at low temperatures allows the kinetically controlled, enantiomerically enriched cyclohexenecarboxylate to form in >97% yield, while warming ensures the complete consumption/evaporation of the volatile diene[5].

Step Economy & Domino Reactions: The Hayashi One-Pot Route

Traditional syntheses suffer from extensive purification steps that generate massive solvent waste. Hayashi’s approach is a masterclass in step economy, reducing the synthesis to three "one-pot" operations[6]. By employing an organocatalyst, an asymmetric Michael addition is immediately followed by a domino Horner-Wadsworth-Emmons (HWE) olefination, constructing the core in a single operational step[1]. This methodology was later optimized to produce Tamiflu in just 60 minutes[9].

HayashiPathway N1 Alkoxyaldehyde + Nitroalkene N2 Organocatalytic Michael Addition N1->N2 N3 Domino HWE Cyclization N2->N3 N4 Curtius Rearrangement N3->N4 N5 Oseltamivir N4->N5

Hayashi’s highly efficient one-pot organocatalytic domino sequence to the cyclohexene core.

Protocol 3: One-Pot Organocatalytic Michael/HWE Sequence

  • Step 1: Enamine Activation. Combine alkoxyaldehyde and nitroalkene with a diphenylprolinol silyl ether catalyst in CH₂Cl₂ at room temperature.

    • Mechanistic Rationale: The secondary amine catalyst condenses with the aldehyde to form a reactive enamine. The bulky diphenylprolinol group provides rigid steric shielding, blocking one face of the enamine and dictating absolute stereocontrol during the Michael addition to the nitroalkene[1].

  • Step 2: Domino Cyclization. Upon complete consumption of the starting materials, add ethyl 2-(diethoxyphosphoryl)acrylate and cesium carbonate (Cs₂CO₃) directly to the unpurified reaction vessel.

    • Mechanistic Rationale: The addition of the mild inorganic base triggers a domino sequence. It deprotonates the phosphonate to initiate a second Michael addition, which rapidly cascades into an intramolecular Horner-Wadsworth-Emmons (HWE) olefination. This closes the cyclohexene ring and ejects a phosphate byproduct, all without requiring intermediate purification[6].

Conclusion

The evolution of Oseltamivir synthesis perfectly illustrates the trajectory of modern pharmaceutical manufacturing. While the Karpf-Trussardi route remains a triumph of utilizing the chiral pool for high-fidelity stereocontrol[8], its reliance on agricultural supply chains poses inherent risks. Corey's asymmetric Diels-Alder approach proves that complex stereocenters can be built from inexpensive petrochemicals[5], and Hayashi's one-pot domino sequence showcases the future of green chemistry: maximizing atom and step economy to drastically reduce production time and waste[9]. For drug development professionals, selecting the appropriate pathway depends entirely on the balance between raw material accessibility, available infrastructure for cryogenic/hazardous reactions, and the required throughput speed.

References

1.[2] Wikipedia Contributors. "Oseltamivir total synthesis." Wikipedia, The Free Encyclopedia. URL:[Link] 2.[3] Zhang, T., et al. "Recent Progress in the Synthesis of Tamiflu." New Drug Approvals. URL:[Link] 3.[1] Wikipedia Contributors. "Oseltamivir total synthesis - Karpf / Trussardi synthesis." Wikipedia, The Free Encyclopedia. URL:[Link] 4.[4] Grokipedia Contributors. "Oseltamivir total synthesis." Grokipedia. URL: [Link] 5.[5] Docherty, P. H. "Total Synthesis of Oseltamivir phosphate by Corey." Organic Chemistry Portal. URL:[Link] 6.[6] Ishikawa, H., Suzuki, T., Hayashi, Y. "High-Yielding Synthesis of the Anti-Influenza Neuramidase Inhibitor (–)-Oseltamivir by Three 'One-Pot' Operations." Angewandte Chemie International Edition, 2009. URL:[Link] 7.[8] Karpf, M., Trussardi, R. "A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid." The Journal of Organic Chemistry, ACS Publications. URL:[Link] 8.[9] Chemistry World. "Turbocharged synthesis makes antiviral Tamiflu in an hour." Research - Chemistry World. URL:[Link] 9.[7] Google Patents. "WO2013061340A1 - Process for the preparation of oseltamivir and methyl 3-epi-shikimate." URL:

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-Bromo-4-fluoro-2-methylbenzoic Acid

[1][2][3]

Executive Summary & Operational Directive

3-Bromo-4-fluoro-2-methylbenzoic acid (CAS: 503821-98-5 / 1349716-97-7) is a halogenated organic acid intermediate used frequently in medicinal chemistry for cross-coupling reactions.[1] Unlike simple mineral acids, this compound presents a dual disposal challenge: it is corrosive (acidic functionality) and generates halogenated byproducts upon combustion.[1]

Core Directive: Do NOT neutralize and pour this compound down the drain.[1] While it is an acid, the halogenated aromatic core requires high-temperature incineration at an approved hazardous waste facility to prevent the formation of persistent organic pollutants.[1] All waste streams containing this compound must be segregated into Halogenated Organic Waste .[1]

Hazard Profile & Physical Properties

Understanding the physicochemical properties is the first step in safe disposal.[1] This compound is a solid at room temperature but is often handled in solution.[1]

Table 1: Physicochemical Safety Data
PropertySpecificationDisposal Implication
Physical State Solid (White to off-white powder)Dust generation risk during transfer; requires particulate respiratory protection.[1]
Acidity (pKa) ~3.5 - 4.0 (Estimated)Corrosive to mucous membranes; incompatible with strong bases and oxidizers.[1]
Solubility Low in water; High in DMSO, MethanolRinsate must be collected as organic solvent waste, not aqueous waste.[1][2]
Halogen Content Bromine (Br), Fluorine (F)Mandatory Segregation: Must go to "Halogenated Waste" streams to prevent equipment corrosion in non-halogenated incinerators.[1]
Table 2: GHS Hazard Classification
CodeHazard StatementOperational Control
H315 Causes skin irritationDouble nitrile gloves (0.11mm min) required.[1]
H319 Causes serious eye irritationSafety goggles (ANSI Z87.[1]1) mandatory; face shield for large quantities (>10g).[1]
H335 May cause respiratory irritationAll solid handling must occur inside a fume hood.[1]

Waste Segregation & Decision Logic

Effective disposal begins at the bench.[1] This workflow dictates how to categorize waste streams containing 3-Bromo-4-fluoro-2-methylbenzoic acid.

Figure 1: Waste Stream Decision Tree

DisposalWorkflowStartWaste Generation:3-Bromo-4-fluoro-2-methylbenzoic acidStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure compound, contaminated gloves, paper)StateCheck->SolidPowder/DebrisLiquidLiquid Waste(Mother liquors, reaction mixtures)StateCheck->LiquidSolutionSolidSegSegregate: Solid Hazardous Waste(Do NOT mix with sharps)Solid->SolidSegSolventCheckSolvent Composition?Liquid->SolventCheckFinalDispFinal Disposal:High-Temp IncinerationSolidSeg->FinalDispHaloStreamStream A: Halogenated Organic Solvents(Contains DCM, Chloroform, or the Acid itself)SolventCheck->HaloStreamOrganic Solvents presentAqStreamStream B: Aqueous Acid Waste(Only if <5% Organic & Neutralized)SolventCheck->AqStreamWater basedHaloStream->FinalDispProhibitionSTOP: Do NOT Drain DisposeHalogenated organics are strictly regulated.AqStream->ProhibitionPresence of Halogenated RingProhibition->HaloStreamRe-route

Caption: Logical workflow for segregating 3-Bromo-4-fluoro-2-methylbenzoic acid waste. Note that even aqueous solutions are routed to halogenated streams due to the organic nature of the solute.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired chemicals, weighing boats, contaminated paper towels, and gloves.[1][2]

  • Containment: Collect solids in a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "Solid Waste: 3-Bromo-4-fluoro-2-methylbenzoic acid".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

  • Segregation: Do not mix with oxidizing solids (e.g., permanganates, nitrates) to avoid potential exothermic reactions.[1]

  • Disposal Action: Seal container and transfer to the facility's Central Accumulation Area (CAA).

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: HPLC effluent, reaction workups, and dissolved reagents.[1][2]

  • Selection of Container: Use an HDPE or glass carboy (amber glass preferred if photosensitive reagents are present, though this acid is generally stable).[1]

  • Compatibility Check: Ensure the waste container does not contain strong bases (NaOH, KOH) or strong oxidizers.[1][3] Mixing this acid with a high-pH waste stream can cause rapid heat generation and pressurization.[1]

  • Transfer:

    • Use a funnel to prevent spills.[1]

    • Critical Step: If the solvent system contains any halogenated solvents (DCM, chloroform) OR if the solute itself is halogenated (which this is), the entire container must be classified as "Halogenated Solvent Waste." [1][2]

  • Labeling:

    • Primary Constituent: [Solvent Name, e.g., Methanol/DCM]

    • Trace Constituent: 3-Bromo-4-fluoro-2-methylbenzoic acid (<5%)[1][2]

    • pH: < 4 (Acidic)[1]

Protocol C: Empty Container Management (RCRA Empty)
  • Triple Rinse: Triple rinse the empty original container with a solvent capable of dissolving the residue (e.g., acetone or methanol).[1]

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container (Protocol B).[1] Do not pour rinsate down the sink.[1]

  • Defacing: Deface the original label and mark "Empty."[1]

  • Recycling/Trash: Once triple-rinsed and dried, the container can often be discarded in regular lab trash or glass recycling, depending on local institutional policy.[1]

Regulatory Compliance (RCRA & EPA)[2][5]

While 3-Bromo-4-fluoro-2-methylbenzoic acid is not a specifically "Listed Waste" (P or U list) under US EPA RCRA regulations, it must be managed as a Characteristic Hazardous Waste due to its toxicity and chemical structure.[1]

  • Waste Code Assignment:

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride): F002 .[1]

    • If exhibiting ignitability (flash point <60°C due to solvent): D001 .

    • If corrosive (pH < 2): D002 .[1]

    • Best Practice: Most institutions assign a generic internal code for "Halogenated Organic Solids/Liquids" to ensure it is sent for incineration.[1]

Compliance Warning: The presence of the Fluorine and Bromine atoms on the benzene ring means that improper combustion (e.g., open burning) can release acid gases (HF, HBr).[1][2] Therefore, it must be sent to a permitted TSDF (Treatment, Storage, and Disposal Facility) capable of scrubbing acid gases.[1][2]

Emergency Spill Response

Scenario: Spillage of 5g - 100g of solid powder.[1]

  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves, lab coat, and N95 dust mask or half-face respirator with P100 filters.[1][2]

  • Containment: Cover the spill with a dry absorbent pad or surround it with a spill pillow to prevent spreading.[1]

  • Cleanup:

    • Do not dry sweep (creates dust).[1][3]

    • Cover the powder with a wet paper towel (dampened with water) to suppress dust, then scoop up the material.[1]

    • Alternatively, use a HEPA-filtered vacuum dedicated for chemical spills.[1]

  • Decontamination: Wipe the surface with a mild soap solution, followed by water.[1]

  • Disposal: Place all cleanup materials (towels, gloves, scoop) into the Solid Hazardous Waste bag.

References

  • US Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.[1] Retrieved from [Link]

A Researcher's Guide to Handling 3-Bromo-4-fluoro-2-methylbenzoic Acid: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for 3-Bromo-4-fluoro-2-methylbenzoic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The information herein is intended for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety measures.

Hazard Profile of 3-Bromo-4-fluoro-2-methylbenzoic Acid

Understanding the specific hazards of a compound is the foundational step in developing a robust safety protocol. 3-Bromo-4-fluoro-2-methylbenzoic acid is classified with several key hazards that dictate the required level of protection.

GHS Hazard Classifications:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

These classifications are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The "Warning" signal word is associated with this compound.[1]

Hazard StatementCodeDescription
Skin IrritationH315Causes skin irritation upon contact.
Serious Eye IrritationH319Causes serious and potentially damaging eye irritation.
Respiratory IrritationH335May cause irritation to the respiratory tract if inhaled.

The causality is clear: direct contact with the skin or eyes can cause irritation, and inhalation of the dust can irritate the respiratory system. Therefore, the primary goal of our PPE strategy is to create a complete barrier against these routes of exposure.

Core Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is crucial when handling 3-Bromo-4-fluoro-2-methylbenzoic acid. The following ensemble should be considered the minimum standard.

Eye and Face Protection

Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

Rationale: Due to its classification as a serious eye irritant (H319), protecting the eyes from dust particles is paramount.[1] Standard safety glasses may not provide an adequate seal. Goggles are essential to prevent airborne particles from entering the eyes from the sides, top, or bottom. In situations where there is a higher risk of splashing (e.g., when making solutions), a face shield should be worn in addition to safety goggles.

Hand Protection

Requirement: Chemical-impermeable gloves that have been inspected for integrity before use.[1]

Rationale: The compound is a known skin irritant (H315).[1] Gloves prevent direct dermal contact. Nitrile gloves are a common and effective choice for handling many solid chemicals. It is critical to always inspect gloves for pinholes or tears before starting work. After handling the compound, hands should be thoroughly washed and dried, even after wearing gloves.[1]

Body Protection

Requirement: A lab coat is standard. For tasks with a higher potential for dust generation, such as weighing large quantities, consider a flame-resistant and impervious lab coat or an additional apron.[1]

Rationale: To protect skin and personal clothing from contamination with the chemical dust. Contaminated clothing should be removed immediately and washed before reuse.[1]

Respiratory Protection

Requirement: A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] All handling of the solid compound that could generate dust should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Rationale: The compound may cause respiratory irritation (H335).[1] Engineering controls, such as a fume hood, are the first line of defense. Respiratory protection is a necessary secondary measure if these controls are insufficient or during an emergency, such as a large spill.

Operational Protocol: Safe Handling and Disposal

Adherence to a strict operational workflow is as important as the PPE itself.

Pre-Handling Checklist
  • Verify Fume Hood Functionality: Ensure the chemical fume hood has a current inspection sticker and that the airflow is within acceptable parameters.

  • Locate Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower and eyewash station.

  • Assemble all PPE: Before approaching the chemical, don all required PPE as described in Section 2.

Step-by-Step Handling Procedure
  • Designated Area: Conduct all manipulations of 3-Bromo-4-fluoro-2-methylbenzoic acid within a designated area inside a chemical fume hood to contain any dust.

  • Weighing: When weighing the solid, use a spatula and handle it gently to minimize dust generation.[2] Use non-sparking tools.[1]

  • Making Solutions: If preparing a solution, add the solid to the solvent slowly.

  • Container Sealing: Always keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[1]

Post-Handling and Doffing Procedure

The order of PPE removal is critical to prevent cross-contamination.

  • Gloves: Remove gloves first, turning them inside out as you do so.

  • Goggles/Face Shield: Remove eye and face protection.

  • Lab Coat: Remove the lab coat, turning it inside out.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[1]

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_emergency Emergency Response A Verify Fume Hood B Locate Safety Shower & Eyewash A->B C Don Full PPE Ensemble B->C D Weigh Solid Chemical C->D Proceed to Handling E Prepare Solution D->E F Seal Container Tightly E->F G Skin Contact H Eye Contact I Inhalation J Spill G_Action Wash with soap & water for 15 min G->G_Action H_Action Rinse with water for 15 min H->H_Action I_Action Move to fresh air I->I_Action J_Action Evacuate & Ventilate J->J_Action

Emergency Procedures

In the event of accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately take off contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1][3] If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1] If present and easy to do, remove contact lenses and continue rinsing.[1][3] If eye irritation persists, get medical advice.[3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][3] If the person feels unwell, call a poison center or doctor.[3]

  • Spill: Evacuate personnel to a safe area.[1] Avoid dust formation and ensure adequate ventilation.[1] Use proper personal protective equipment, then sweep up the material and place it into a suitable disposal container.[2]

Decontamination and Waste Disposal

Proper disposal is a critical final step in the safe handling of this compound.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

  • Chemical Waste: 3-Bromo-4-fluoro-2-methylbenzoic acid is a halogenated organic compound. As such, it should be disposed of in a designated "halogenated waste" container, separate from non-halogenated waste.[4]

  • Disposal Plan: All waste must be disposed of via an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][5] Waste containers must be clearly labeled, kept tightly closed in a well-ventilated area, and never filled more than 90% full.[4][6]

By adhering to these detailed protocols, researchers can significantly mitigate the risks associated with handling 3-Bromo-4-fluoro-2-methylbenzoic acid, ensuring a safe laboratory environment.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. (2006, March 22). Cole-Parmer. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.